Product packaging for Sulfur monoxide(Cat. No.:CAS No. 13827-32-2)

Sulfur monoxide

Cat. No.: B084418
CAS No.: 13827-32-2
M. Wt: 48.07 g/mol
InChI Key: XTQHKBHJIVJGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfur monoxide (SO) is a reactive, inorganic diatomic gas with the formula SO and a molecular weight of 48.064 g/mol . It is isoelectronic with molecular oxygen and possesses a triplet ground state, which contributes to its high reactivity . This compound is thermodynamically unstable under standard conditions, converting to disulfur dioxide (S₂O₂) and ultimately disproportionating to sulfur dioxide (SO₂) and elemental sulfur (S₈) when concentrated or condensed . Consequently, it is typically handled and supplied as a dilute gas phase . Its high reactivity and short half-life, often reported between 2 milliseconds and 1 second, make it a challenging yet valuable transient species in research . In synthetic chemistry, SO serves as a versatile building block for introducing sulfur and oxygen functionalities. It readily undergoes [1+2] and [1+4] cycloadditions with unsaturated compounds, inserting into alkenes, alkynes, and dienes to produce valuable heterocycles like thiiranes and other cyclic sulfoxides . It can be generated from specific precursors such as episulfoxides and diaryl cyclic trisulfide oxides for these applications . Beyond organic synthesis, SO is extensively studied in atmospheric chemistry and astrochemistry, as it has been detected in the atmospheres of Venus and Jupiter's moon Io, as well as in comets and the interstellar medium . It also finds use as a ligand in transition metal complexes and is central to the functioning of sulfur chemiluminescence detectors (SCD) in gas chromatography due to its reaction with ozone, which produces an excited SO₂* emitter . This product is provided For Research Use Only . It is strictly not for diagnostic, therapeutic, or any other human use. Handling requires specialized equipment and expertise due to the compound's instability and reactive nature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula SO2<br>OS B084418 Sulfur monoxide CAS No. 13827-32-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13827-32-2

Molecular Formula

SO2
OS

Molecular Weight

48.07 g/mol

IUPAC Name

sulfur monoxide

InChI

InChI=1S/OS/c1-2

InChI Key

XTQHKBHJIVJGKJ-UHFFFAOYSA-N

SMILES

O=S

Canonical SMILES

O=S

boiling_point

-10 °C

density

Relative density (water = 1): 1.4 (liquid, -10 °C)

melting_point

-75.5 °C

Other CAS No.

13827-32-2
7446-09-5

physical_description

COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR.

solubility

Solubility in water, ml/100ml at 25 °C: 8.5

Synonyms

sulfur monoxide
sulfur oxide

vapor_density

Relative vapor density (air = 1): 2.25

vapor_pressure

Vapor pressure, kPa at 20 °C: 330

Origin of Product

United States

Theoretical and Computational Investigations of Sulfur Monoxide

Quantum Chemical Characterization of Electronic States and Structure

The ground electronic state of sulfur monoxide (SO) is a triplet state, specifically designated as ³Σ⁻. wikipedia.org This characteristic is similar to that of molecular oxygen (O₂) and disulfur (B1233692) (S₂), where the molecule possesses two unpaired electrons. wikipedia.org This triplet ground state has been confirmed through various spectroscopic and quantum-chemical investigations. nih.govaanda.org The S-O bond length in the ground state is approximately 148.1 pm. wikipedia.org

The electronic configuration of the ³Σ⁻ ground state gives rise to its paramagnetic nature, making it susceptible to the Zeeman effect, which is the splitting of spectral lines in the presence of a magnetic field. nih.govaanda.org This property is significant in astrophysical studies for probing magnetic fields in star-forming regions. nih.govaanda.org Computational studies, often employing methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), have been instrumental in accurately characterizing the properties of this ground state. nih.govaanda.org

Beyond the ground state, this compound possesses a rich manifold of excited electronic states that have been extensively studied through computational methods. nih.gov These include both singlet and triplet states, as well as quintet states. nih.gov The lowest excited state is a singlet state, ¹Δ, which is believed to be more reactive than the triplet ground state. wikipedia.org

High-level quantum chemical calculations, such as the internally contracted multireference configuration interaction (MRCI) method with the Davidson correction, have been employed to compute the potential energy curves of numerous electronic states. nih.gov One study calculated the potential energy curves for 69 Ω states that arise from 24 Λ-S states. nih.gov

Some of the key excited states and their characteristics are:

¹Δ State : This is the lowest singlet state. Computational studies suggest that the thermolysis of certain precursors can generate SO in this singlet state. pnas.org

A³Π and B³Σ⁻ States : These triplet states are well-characterized. The B³Σ⁻ state is known to be perturbed by other states, leading to predissociation. nih.govnist.gov For instance, rotational levels of the B³Σ⁻ state are broken off, which has been attributed to Coriolis coupling with the A³Π state. nih.gov

C³Π and C′³Π States : These are higher triplet states. The C³Π state is involved in the predissociation of the B³Σ⁻ state at certain vibrational levels. nih.gov The C′³Π state is also predicted to undergo rapid predissociation through various pathways. nih.gov

Quintet States (⁵Σ⁺, ⁵Π) : These states are also involved in the predissociation pathways of the B³Σ⁻ state at higher vibrational levels. nih.gov

The following table summarizes the calculated minimum electronic energy (Tₑ) for several excited states of SO. nist.govnist.gov

StateTₑ (cm⁻¹)
a¹Δ4700
A³Π38349.5
B³Σ⁻41786.1
C³Π54340
D³Π67884
E³Π42200
C(42200)
D (³Π)(54340)
E (³Π)(67884)

Note: The values in parentheses are approximate.

Computational chemistry plays a crucial role in mapping the potential energy surfaces (PES) of reactions involving this compound and its intermolecular interactions. These studies provide insights into reaction pathways, transition states, and the stability of various isomers and complexes. researchgate.netresearchgate.net

For instance, the potential energy surface for the reaction of O(¹D) with H₂S has been characterized, identifying pathways involving H₂SO, HOSH, and H₂OS. researchgate.net Similarly, the PES for the O(³P) + H₂S reaction has been computationally explored, characterizing transition states and determining the enthalpy of formation for HSO and HOS. researchgate.net

The interaction of SO with other molecules has also been a subject of theoretical investigation. Van der Waals complexes, such as those between sulfur dioxide (SO₂) and other atmospheric molecules like O₂ and N₂, have been studied using methods like Møller-Plesset perturbation theory (MP2). rsc.orgrsc.org These studies help in understanding the nature of non-covalent interactions. Symmetry-adapted perturbation theory (SAPT) can be used to decompose the interaction energy into electrostatic, exchange, induction, and dispersion components, providing a deeper understanding of the forces at play. nih.gov The development of machine-learned potential energy surfaces is a recent advancement that allows for large-scale molecular dynamics simulations with high accuracy. aip.org

The triplet ground state of this compound results in a permanent magnetic moment, making it responsive to external magnetic fields. nih.govaanda.org The interaction of this magnetic moment with an external field leads to the Zeeman effect, which is the splitting of rotational energy levels. nih.govaanda.org Quantum chemical calculations are essential for determining the g-factors (gₛ for electron spin, gₗ for orbital, and gᵣ for rotational magnetic moments), which quantify the magnitude of this splitting. nih.govaanda.orgresearchgate.net

These g-factors are determined through a combination of experimental measurements, such as electron paramagnetic resonance (EPR) and laser magnetic resonance spectroscopy, and theoretical calculations. aanda.orgaanda.org Computational methods like coupled-cluster (CC) and complete active space self-consistent field (CASSCF) have been used to calculate these parameters. nih.govaanda.org The calculated g-factors are crucial for accurately interpreting experimental spectra and for identifying rotational transitions that exhibit the largest Zeeman effect. nih.govaanda.org This information is particularly valuable for astrophysical observations aiming to measure magnetic fields in interstellar clouds. nih.govaanda.org

Recent computational studies have focused on providing revised and more accurate g-factors for a large number of SO rotational transitions. nih.govaanda.org For example, a joint experimental and computational study provided revised g-factors for SO rotational transitions between 86 and 389 GHz. nih.govaanda.org

To gain a deeper understanding of the chemical bond in this compound, advanced computational analysis methods are employed. These include the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. rsc.orgrsc.orgresearchgate.netresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. researchgate.net By locating bond critical points (BCPs) in the electron density, one can characterize the nature of the chemical bond. rsc.orgrsc.org The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insights into whether the interaction is a shared (covalent) or closed-shell (ionic or van der Waals) interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis, developed by Frank Weinhold, provides a picture of localized bonds and lone pairs within a molecule. wisc.edu It helps in understanding charge transfer interactions and the hybridization of atomic orbitals. rsc.orgrsc.org For instance, in studies of van der Waals complexes, NBO analysis can reveal charge transfer from a lone pair of one molecule to an antibonding orbital of another. rsc.orgrsc.org

These methods have been applied to study the bonding in SO and its complexes. For example, in studies of SO₂ complexes, NBO analysis has been used to demonstrate charge transfer, and QTAIM has been used to calculate the strength of various intra- and intermolecular bonds based on the electron density at the bond critical points. rsc.orgrsc.org

Computational Studies of Reaction Dynamics and Mechanisms

Computational studies are invaluable for elucidating the dynamics and mechanisms of reactions involving this compound. These studies can map out the entire reaction pathway, identify intermediates and transition states, and calculate reaction rates.

One example is the computational investigation of the fragmentation of 7-sulfinylamino-7-azadibenzonorbornadiene. pnas.org Using density functional theory (DFT) calculations, a single-step fragmentation with a concerted loss of singlet SO and N₂ was identified. pnas.org The calculations revealed a single transition state and showed that the reaction is thermodynamically favorable. pnas.org

Another area of study is the gas-phase oxidation of carbon monoxide by the sulfur dioxide radical cation (SO₂⁺), which produces SO⁺. frontiersin.orgnih.gov Theoretical approaches like Variational Transition State Theory (VTST) combined with DFT calculations have been used to explore the minimum energy path of this reaction. frontiersin.orgnih.gov These studies have identified energy minima and intersystem crossing barriers along the reaction path, providing a detailed understanding of the reaction dynamics. frontiersin.orgnih.gov

Computational chemistry is also essential for understanding the role of sulfur-containing species in atmospheric and combustion chemistry. By modeling the potential energy surfaces of reactions involving SO, scientists can predict reaction products and rates under various conditions. researchgate.net

Elucidation of Thermal Decomposition and Fragmentation Mechanisms

Theoretical and computational studies have provided significant insights into the thermal decomposition and fragmentation pathways of this compound (SO) and its precursors. Quantum chemical calculations, particularly using density functional theory (DFT) methods like RI-B2PLYP-D3(BJ) with basis sets such as Def2-TZVP, have been employed to map out the reaction mechanisms.

One area of focus has been the fragmentation of precursor molecules designed to release SO under thermal conditions. For instance, the decomposition of 7-sulfinylamino-7-azadibenzonorbornadiene has been computationally shown to proceed through a mechanism involving the expulsion of dinitrogen and anthracene (B1667546), leading to the release of this compound at relatively mild temperatures (below 100 °C). pnas.orgresearchgate.net This process is thermodynamically favorable. researchgate.net

The decomposition of SO itself is known to be thermodynamically unstable, leading to the formation of disulfur dioxide (S₂O₂) initially, which then disproportionates into elemental sulfur and sulfur dioxide (SO₂). pnas.orgwikipedia.org Computational studies have also explored the fragmentation of S₂O₂ isomers. For example, calculations at the G4 level have identified a dissociation reaction for cis-¹SSOO requiring approximately 63 kcal·mol⁻¹ above the entrance channel. tandfonline.com

Furthermore, the decomposition pathways of related sulfur-containing species have been investigated. For example, the thermal decomposition of hydrogen sulfide (B99878) has been studied behind shock waves. acs.org The fragmentation of episulfides has also been a subject of theoretical investigation, providing broader context to the stability and reactivity of sulfur-containing rings. acs.org

Theoretical Pathways for this compound Dimerization (e.g., S₂O₂ isomers, OSSO, SOSO)

The dimerization of this compound (SO) is a critical process due to the transient nature of the SO monomer. pnas.org Computational chemistry has been instrumental in identifying the various isomers of disulfur dioxide (S₂O₂) and elucidating the pathways to their formation. tandfonline.com The self-reaction of two SO molecules can lead to different S₂O₂ isomers, with the most common being OSSO and SOSO, each existing as cis and trans conformers. semanticscholar.org

High-level ab initio calculations have been performed to investigate the electronic structure, relative stability, and spectra of these isomers. tandfonline.com Theoretical studies have identified at least thirteen singlet and six triplet S₂O₂ isomers. tandfonline.com The lowest energy isomer is predicted to be a singlet. tandfonline.com

The formation of these dimers is often considered in atmospheric and astrophysical contexts. For example, in the atmosphere of Venus, the recombination of SO is thought to yield approximately 49% cis-OSSO, 49% trans-OSSO, and no more than 2% of the trigonal S=SO₂ isomer, which is the lowest energy form. nih.gov However, photochemical modeling suggests that the abundance of OSSO may be insufficient to explain certain atmospheric phenomena on Venus. nih.gov

The reaction of disulfur (S₂) with oxygen (O₂) has also been computationally studied as a potential route to S₂O₂ isomers. tandfonline.comresearchgate.net These studies, using methods like G3B3//B3LYP/6-311++G(3df,3pd), have explored both triplet and singlet potential energy surfaces. The results indicate that the formation of trans-¹OSSO and cis-¹OSSO occurs on the singlet surface. researchgate.net The reaction of S + SO₂ has also been investigated to understand the formation and decomposition of these S₂O₂ complexes. tandfonline.com

The following table summarizes key S₂O₂ isomers and their theoretical characteristics:

IsomerPoint GroupRelative Energy (kcal/mol)Reference
trigonal-S₂O₂ (S=SO₂)Cₛ0.0 nih.gov
cis-OSSOC₂ᵥ10.3 tandfonline.com
trans-OSSOC₂ₕ10.6 tandfonline.com
cis-SOSOC₂ᵥ28.5 semanticscholar.org
trans-SOSOC₂ₕ28.5 semanticscholar.org

Note: Relative energies can vary depending on the computational method used.

Mechanistic Insights into Oxidation Reactions (e.g., with O₂, formation of SO₃ isomers)

The oxidation of this compound (SO) by molecular oxygen (O₂) is a fundamental reaction in sulfur chemistry, leading to the formation of sulfur trioxide (SO₃). Computational studies have provided detailed mechanistic insights into this process and the various isomers of SO₃ that can be formed.

When SO reacts with O₂ in an inert matrix, an end-on complex, OS–OO, is formed. rsc.org This complex can be trapped at cryogenic temperatures. Upon infrared irradiation, this complex can convert to SO₃ or dissociate to SO₂ and an oxygen atom. rsc.org A rare cyclic isomer, 1,2,3-dioxathiirane 2-oxide, has also been observed as a product of this reaction. rsc.org

Theoretical investigations have also explored the reaction of SSO with O₂. researchgate.net At the B3LYP/6-311++G(3df,3pd) level of theory, it is shown that SSO and O₂ can form an intermediate, SSO₃, which then isomerizes and dissociates to produce SO₂ and SO. researchgate.net The resulting SO can then react with O₂ to form SO₃. researchgate.net

The oxidation of other sulfur-containing species to SO₃ has also been a focus of computational work. The reaction of the HOSO₂ radical with O₂ is considered a crucial step in the atmospheric formation of sulfuric acid. aip.org High-level quantum chemical calculations have been used to determine the thermochemistry of this reaction, which is believed to proceed through a HOSO₄ intermediate. aip.org

Furthermore, the oxidation of SO₂ by various oxidants to form SO₃ has been studied. These oxidants include stabilized Criegee intermediates, which are predicted to react quickly with SO₂, and organic peroxy radicals, which react much more slowly. researchgate.net

The following table presents calculated reaction enthalpies for key oxidation reactions involving sulfur oxides.

ReactionΔH (kcal/mol)Computational MethodReference
OH + SO₂ → HOSO₂-26.1fc-CCSD(T)/cc-pV(T+d)Z aip.org
HOSO₂ + O₂ → HO₂ + SO₃-2.0fc-CCSD(T)/cc-pV(T+d)Z aip.org
S + O₂ → SO + O-- acs.org

Computational Analysis of Radical Association Processes (e.g., with •OH)

The association of this compound with radicals, particularly the hydroxyl radical (•OH), is a key process in atmospheric and combustion chemistry. Computational studies have been essential in characterizing the intermediates and transition states involved in these reactions.

The reaction between SO and •OH can lead to the formation of the HOSO radical. csic.es This reaction is a significant pathway for the formation of HOSO in the atmosphere. csic.es The elusive hydrogen-bonded complex, •OH···OS, has been identified as a missing intermediate in the atmospheric chemistry of sulfur dioxide. researchgate.netacs.org This complex has been generated and characterized in cryogenic matrices through the photolysis of the HOSO radical. researchgate.netacs.org Quantum chemical calculations at the CCSD(T)-F12a/AVTZ level have been used to calculate the activation barrier for the thermal conversion of •OH···OS back to HOSO. researchgate.netacs.org

The potential energy surface of the OH + SO reaction has been extensively studied. acs.org These studies reveal a complex reaction profile with deep potential wells corresponding to HOSO and HSO₂ isomers. acs.org The reaction can proceed through both direct and indirect mechanisms, with the indirect pathway, passing through one or both of these wells, being dominant in producing vibrationally excited SO₂. acs.org

High-level ab initio calculations have been used to determine the thermochemistry of the HOSO radical. acs.org These calculations provide a definitive enthalpy of formation and have helped to resolve discrepancies in the literature regarding the structure of the global minimum, syn-HOSO. acs.org

The following table summarizes key data from computational studies on the SO + •OH reaction system.

Species/ProcessCalculated ValueComputational MethodReference
Binding Energy of •OH···OS-3.20 kcal/molUCCSD(T)-F12a/aug-cc-pVTZ researchgate.net
Activation Barrier (•OH···OS → HOSO)0.32 kcal/molCCSD(T)-F12a/AVTZ acs.org
Enthalpy of Formation ΔfH₀°(syn-HOSO)-58.0 kcal/molCCSDT(Q) acs.org
Reaction Enthalpy (H + SO₂ → HOSO)-38.6 kcal/molCCSDT(Q) acs.org
Reaction Enthalpy (HOSO → OH + SO)68.0 kcal/molCCSDT(Q) acs.org

Modeling of Sulfur Extrusion and Transfer Reactions

Computational modeling has been instrumental in understanding sulfur extrusion and transfer reactions, where this compound is generated in situ from a precursor molecule and transferred to a substrate. These reactions are synthetically useful for accessing the chemistry of the highly reactive SO molecule.

A key focus has been the design and computational analysis of molecular precursors that release SO upon thermal or photochemical stimulation. pnas.org For example, the decomposition of 7-sulfinylamino-7-azadibenzonorbornadiene has been computationally modeled, showing it fragments to release SO, dinitrogen, and anthracene. pnas.orgresearchgate.net

The transfer of SO from these precursors to various organic molecules and transition metal complexes has also been investigated. pnas.orgresearchgate.net For instance, heating trisulfide-2-oxides in the presence of a diene results in the formal transfer of SO to form unsaturated cyclic sulfoxides. acs.org Kinetic studies and trapping experiments, supported by computational modeling, are consistent with the generation of triplet SO, which is then trapped by the diene. acs.org

The extrusion of sulfur from episulfides has also been a subject of theoretical study, providing insights into the mechanisms of these reactions. acs.org Additionally, the extrusion of sulfur dioxide from alkyl sulfonyl radicals has been modeled, which is relevant to radical-chain reactions. ucl.ac.uk

The following table provides examples of SO precursor fragmentation and transfer reactions studied computationally.

Precursor/ReactionProduct(s)Computational FocusReference
7-sulfinylamino-7-azadibenzonorbornadieneAnthracene + N₂ + SOFragmentation mechanism, Gibbs free energies pnas.orgresearchgate.net
Ethylene (B1197577) episulfoxideEthylene + SODecomposition pathway wikipedia.org
peri-Substituted trisulfide-2-oxides + dieneUnsaturated cyclic sulfoxide (B87167) + 1,8-naphthalene disulfideSO transfer mechanism, substituent effects acs.org

Quantum Chemical Investigations of Sulfur Functional Group Evolution in Complex Systems (e.g., char burnout)

Quantum chemical investigations are crucial for understanding the complex reaction mechanisms of sulfur functional groups during processes like char burnout in oxy-fuel combustion. nih.govacs.org These studies provide detailed insights at a molecular level that are difficult to obtain through experimental methods alone.

By applying automated workflows that combine reactive molecular dynamics simulations with static electronic structure calculations, researchers can uncover the initial oxidation reactions of various sulfur-containing groups (SFGs). nih.govacs.org These calculations have shown that terminal SFGs such as thiols, sulfonic acids, and thioketones tend to follow similar reaction pathways. nih.govacs.org They are typically oxidized stepwise before being eliminated from the carbon framework as SOₓ(Hᵧ) species. nih.govacs.org

In contrast, embedded sulfur functional groups, like those found in thiophenes, exhibit different reaction pathways. nih.govacs.org Depending on the size of the system being modeled, these can lead to the elimination of HOS• radicals or carbonyl sulfide (COS). nih.govacs.org

These computational studies report key data such as reaction and activation energies, as well as rate constants for the identified oxidation channels. nih.govacs.org This information is vital for the development and improvement of comprehensive kinetic models for the combustion of sulfur-containing materials like biochar. nih.gov Such models are essential for optimizing combustion processes and minimizing pollutant formation.

Spectroscopic Characterization of Sulfur Monoxide

High-Resolution Rotational Spectroscopy of Sulfur Monoxide

High-resolution rotational spectroscopy has been a pivotal technique for the detailed characterization of the this compound radical. These studies allow for the precise determination of molecular constants and transition frequencies, which are crucial for its detection in astrophysical environments and for understanding its chemical physics.

Millimeter and submillimeter wave spectroscopy have been extensively used to investigate the rotational spectrum of this compound. pnas.orgharvard.edu The rotational transitions of SO in its ground electronic state (X³Σ⁻) and first excited state (a¹Δ) have been studied in detail. pnas.org These measurements have enabled the calculation of precise rotational constants. dtic.mil For instance, a study utilizing a millimeter- and submillimeter-wave spectrometer at Nobeyama, Japan, along with the Cologne Terahertz Spectrometer in Germany, resulted in the measurement of 176 new transitions for rare isotopomers of SO in the X³Σ⁻ electronic ground state. nih.gov The data collected from these spectroscopic techniques are essential for predicting the rotational spectra at higher frequencies, which is particularly important for radio astronomy. arxiv.org

The extension of rotational spectroscopy into the terahertz (THz) region has become increasingly important, especially for astrophysical applications where observations are now routinely performed at these high frequencies. arxiv.orgnih.gov High-resolution rotational spectroscopy has been employed to extend the available dataset of four this compound isotopologues (³²SO, ³⁴SO, S¹⁷O, and S¹⁸O) up to the 1.5 THz region. arxiv.org This extension has allowed for a better constraint of the molecular constants for these species. arxiv.org The high spectral resolution achievable with THz spectroscopy is critical for resolving the fine and hyperfine structures of the rotational transitions. nih.gov A global fit of 451 transitions has led to an improved set of isotopically invariant parameters for rotation and fine structure, allowing for precise frequency predictions well beyond 1 THz for all SO isotopomers. nih.gov

The study of isotopic species of this compound provides valuable information for refining molecular structures and understanding isotopic fractionation in different chemical environments. High-resolution rotational spectroscopy has been used to investigate various isotopologues, including ³⁴SO, S¹⁷O, and S¹⁸O. arxiv.org The rotational spectra of rare isotopomers, including the first laboratory detection of ³⁶SO, have been recorded. nih.gov New lines have also been reported for ³³SO and S¹⁷O in their ground vibrational states, and for ³³SO and S¹⁸O in the first excited vibrational state. nih.gov A critical review of microwave spectra has provided calculated rotational transitions up to 350 GHz for ³²S¹⁶O, ³⁴S¹⁶O, and ³²S¹⁸O in the ground vibrational state. nist.gov These isotopically invariant parameter sets allow for highly accurate predictions of transition frequencies for all SO isotopomers. nih.gov

Observed Isotopic Species of this compound and Investigated States
Isotopic SpeciesVibrational StateSpectroscopic RegionReference
³²SOGround and ExcitedTHz arxiv.org
³⁴SOGroundTHz arxiv.org
S¹⁷OGroundTHz nih.govarxiv.org
S¹⁸OGround and ExcitedTHz nih.govarxiv.org
³³SOGround and Excited80 GHz - 1.1 THz nih.gov
³⁶SOGround80 GHz - 1.1 THz nih.gov

A primary goal of high-resolution rotational spectroscopy is the refinement of molecular constants. By fitting experimental transition frequencies to a theoretical Hamiltonian, highly accurate values for rotational constants, fine-structure constants, and, where applicable, hyperfine coupling constants can be determined. nih.gov An isotopically invariant fit including all available pure rotational and ro-vibrational transitions for all SO isotopologues has been performed, enabling accurate predictions for rotational transitions at higher frequencies. arxiv.org This global analysis has led to an improved set of isotopically invariant parameters for rotation and fine structure. nih.gov For ³³SO and S¹⁷O, hyperfine structure constants, including the first values for the magnetic nuclear spin-rotation interaction, have been obtained from this global fit. nih.gov

Refined Molecular Constants for ³²S¹⁶O
ConstantValueUnitReference
μel (Electric Dipole Moment)1.55D nist.gov
λ₀ (Spin-splitting constant)+5.2787981cm⁻¹ nist.gov
γ₀ (Spin-splitting constant)-0.0056153cm⁻¹ nist.gov

Electronic and Vibrational Spectroscopy

Electronic and vibrational spectroscopy provide complementary information to rotational studies, probing the electronic structure and vibrational energy levels of the molecule.

Photoelectron spectroscopy (PES) is a powerful technique for studying the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. The high-resolution photoelectron spectra of transient species like this compound have been reported. nist.gov Studies using photoelectron imaging spectroscopy have investigated the photoelectron angular distributions (PADs) in SO⁻ photodetachment at various wavelengths. researchgate.netrsc.org These experiments access the X³Σ⁻, a¹Δ, and b¹Σ⁺ electronic states of neutral SO from the SO⁻ anion. researchgate.netrsc.org The results indicate that electron-dipole interactions in the exit channel play a significant role in shaping the photoelectron angular distributions. researchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) Absorption Cross Sections

The ultraviolet (UV) absorption spectrum of this compound (SO) is characterized by transitions from its X³Σ⁻ ground state to various excited electronic states. acs.orgnih.gov Ab initio potential energy curves have been developed for several excited states, including A³Π, B³Σ⁻, C³Π, and C′³Π, as well as other unassigned states. acs.orgnih.gov All of these excited states have allowed transitions from the ground state. acs.orgnih.gov

Fine structure absorption cross-sections for this compound and its isotopologues have been calculated for the wavelength range of 190–300 nm using close-coupling R-matrix theory. acs.orgnih.govnih.gov These calculations, performed at a high level of theory (MRCI-F12+Q/aug-cc-pV(5+d)Z), provide high-resolution spectra that are valuable for future studies. acs.orgnih.gov The calculated absorption cross-section of ³²S¹⁶O shows good agreement with experimental spectra in terms of both spectral features and absolute values. nih.gov The analysis of the UV spectrum is crucial for understanding photochemical processes in atmospheres where SO is present, such as on Jupiter's moon Io and Venus. nasa.gov

The UV spectrum of SO₂ is dominated by two broad absorption regions, a stronger one from 175 to 230 nm and another from 250 to 320 nm. nasa.gov The upper electronic states involved in these transitions are heavily perturbed, which complicates rotational analysis. nasa.gov For the related sulfinyl radical, ClSO, a weak absorption spectrum has been observed between 350 and 480 nm, with a peak at 385 nm. nih.govacs.org This spectrum is attributed to transitions involving out-of-plane π/π* orbitals along the S-O bond. nih.govacs.org

Table 1: Calculated UV Absorption Properties of this compound This table is interactive. Users can sort columns by clicking on the headers.

Wavelength Range (nm) Associated Transitions Theoretical Method Reference
190–300 X³Σ⁻ → A³Π, B³Σ⁻, C³Π, C′³Π, etc. Close-coupling R-matrix theory acs.org, nih.gov
190–300 X³Σ⁻ → Various excited states R-Matrix expansion technique (MRCI/AV6Z) nih.gov
175–230 Strong absorption region Experimental nasa.gov
250–320 Weaker absorption region Experimental nasa.gov

Infrared (IR) Spectroscopy for Matrix-Isolated Species

Infrared (IR) spectroscopy, combined with the matrix isolation technique, is a powerful method for studying the vibrational properties of unstable species like this compound. In this technique, SO is trapped in an inert gas matrix, typically argon, at low temperatures (around 10-16 K). nih.gov This allows for the detailed characterization of its fundamental vibrational frequencies.

When sulfur dioxide (SO₂) is subjected to a microwave discharge and the products are trapped in an argon matrix, the IR spectrum reveals the formation of various sulfur oxides, including disulfur (B1233692) monoxide (S₂O). acs.org The fundamental vibrations of S₂O isotopes (³²S₂¹⁶O, ³²S₂¹⁸O, ³⁴S₂¹⁶O, ³⁴S³²S¹⁶O, and ³²S³⁴S¹⁶O) have been assigned using this method. acs.org For the SO radical itself, complexation with other molecules in the matrix can cause shifts in its vibrational frequency. For example, the IR band for SO at 1139.5 cm⁻¹ in a CO-matrix is blue-shifted to 1140.0 cm⁻¹ upon forming a complex with the t-HOCO radical. nih.gov

The reliability of these assignments is strongly supported by isotopic substitution studies and comparisons with quantum chemical calculations. acs.orgresearchgate.net Theoretical calculations of anharmonic vibrational transition frequencies and intensities at the coupled-cluster level aid in the interpretation of the experimental matrix-isolation FTIR spectra. researchgate.net

Table 2: Infrared Vibrational Frequencies of this compound and Related Species in Inert Matrices This table is interactive. Users can sort columns by clicking on the headers.

Species Matrix Vibrational Mode Frequency (cm⁻¹) Reference
SO CO ν(SO) 1139.5 nih.gov
CO···HOSO• CO ν(S=O) -3.6 (shift) nih.gov
CO···HOSO• CO ν(S-O) +25.3 (shift) nih.gov
S₂O Ar ν(SO) ~1165 acs.org
S₂O Ar ν(SS) ~679 acs.org
S₂O Ar ν(bend) ~388 acs.org

Chemiluminescence Detection and Spectroscopic Signatures

Sulfur chemiluminescence detection (SCD) is a highly sensitive and specific method for detecting sulfur-containing compounds. interline.nldavinci-ls.com The principle of SCD involves two main stages. First, sulfur compounds in the sample are combusted at high temperatures in a dual plasma burner to form this compound (SO). interline.nldavinci-ls.comhpst.cz This reaction is typically a reduction of SO₂ with hydrogen. interline.nl

In the second stage, the newly formed SO is transported to a reaction chamber where it reacts with ozone (O₃). interline.nldavinci-ls.comgoogle.com This reaction is chemiluminescent, producing electronically excited sulfur dioxide (SO₂*) and molecular oxygen. interline.nlwikipedia.org

SO + O₃ → SO₂* + O₂

The excited SO₂* then decays to its ground state by emitting light (hν), a process known as fluorescence. hpst.czwikipedia.org

SO₂* → SO₂ + hν

The emitted light, typically in the 270-470 nm range, is detected by a photomultiplier tube. cdnsciencepub.com The intensity of this light is directly proportional to the amount of sulfur in the original sample, providing a linear and equimolar response to all sulfur compounds. interline.nldavinci-ls.com This makes SCD a robust analytical tool for quantifying total sulfur content or individual sulfur compounds when coupled with gas chromatography. interline.nl The chemiluminescence spectrum from the SO + O₃ reaction consists of a broad, structureless continuum from excited singlet SO₂ and a series of bands from the triplet state (³B₁) of SO₂. cdnsciencepub.com

Magnetic Resonance and Zeeman Effect Studies

Electron Paramagnetic Resonance (EPR) Investigations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to study materials with unpaired electrons, making it particularly suitable for investigating radicals like this compound. wikipedia.org EPR studies of gas-phase SO, typically generated from a discharge in sulfur dioxide, have successfully identified and assigned several transitions. aip.orgaip.org

These observed lines are electric-dipole transitions occurring between the Zeeman levels of the rotational states within the ³Σ⁻ electronic ground state of SO. aip.orgaip.orgaip.org Analysis of the EPR spectra allows for the determination of key molecular parameters, including the g-values associated with the electron spin (gₛ), orbital (gₗ), and rotational (gᵣ) magnetic moments. aip.orgaip.org For ³²S¹⁶O, these values have been determined from least-squares fitting of the EPR data. aip.orgaip.org For instance, one study reported gₛ = 2.00197, gₗ = 0.00371, and gᵣ = 0.00019. aip.org

K-band EPR experiments have also been conducted, observing transitions between different Zeeman levels, which further refined the g-values and contributed to determining the equilibrium internuclear distance of the molecule. capes.gov.broup.comoup.com The complexity of the EPR spectrum increases due to the coupling of the electron spin with nearby nuclear spins, a phenomenon known as hyperfine coupling, which leads to multi-lined spectra. wikipedia.org The linewidth of the SO spectrum has been attributed to collision broadening by other molecules present, such as SO₂. aip.org

Table 3: Experimentally Determined g-values for ³²S¹⁶O from EPR Spectroscopy This table is interactive. Users can sort columns by clicking on the headers.

g-factor Value Experimental Method Reference
gₛ 2.00197 X-band EPR aip.org
gₗ 0.00371 X-band EPR aip.org
gᵣ 0.00019 X-band EPR aip.org
gₛₑ Determined K-band EPR capes.gov.br, oup.com
gₗₑ Determined K-band EPR capes.gov.br, oup.com
gᵣ Determined K-band EPR capes.gov.br, oup.com

Zeeman Effect in Rotational Transitions for Magnetic Field Probing

The Zeeman effect, which describes the splitting of spectral lines in the presence of a magnetic field, is a crucial tool for measuring magnetic field strengths in astrophysical environments like star-forming regions. aanda.orgnih.gov this compound is considered a good candidate for such measurements because it is a paramagnetic species (a ³Σg⁻ radical in its ground state) and is abundant in these regions. aanda.orgnih.gov However, detecting the Zeeman effect in interstellar molecules is challenging due to the weakness of the effect and the high spectral resolution required. aanda.orgunibo.itaanda.org

Laboratory studies have systematically investigated the Zeeman effect for numerous rotational transitions of SO in the sub-millimeter spectral range. aanda.orgnih.govaanda.org These experiments utilize frequency-modulated spectrometers where a magnetic field is applied parallel to the radiation propagation. aanda.orgnih.govunibo.it The results, supported by quantum-chemical investigations, have identified the specific rotational transitions that exhibit the largest Zeeman shifts, making them optimal for probing magnetic fields. aanda.orgnih.govaanda.org

An effective experimental and computational strategy has been developed to provide accurate g-factors for SO. aanda.orgaanda.org This has led to the identification of several key transitions between 86 and 389 GHz that show significant Zeeman splitting. aanda.orgnih.govaanda.org The investigation of these transitions supports the use of SO as a reliable probe for magnetic fields in high-density regions of star formation. aanda.orgnih.gov

Table 4: Rotational Transitions of this compound with the Largest Zeeman Shifts This table is interactive. Users can sort columns by clicking on the headers.

Transition (N,J → N',J') Frequency (GHz) Zeeman Shift (Z) (Hz/µG) Reference
1, 1 → 0, 1 286.3 0.87 aanda.org
2, 2 → 1, 2 309.5 0.61 aanda.org
2, 1 → 1, 0 329.4 0.53 aanda.org
2, 2 → 1, 1 86.1 0.47 aanda.org
4, 3 → 3, 2 159.0 0.40 aanda.org

Synthesis and Controlled Generation Methodologies for Sulfur Monoxide

Precursor-Based Sulfur Monoxide Extrusion

The controlled release of this compound from stable molecular precursors is a cornerstone of its synthetic chemistry. This approach involves designing molecules that, upon thermal or photochemical stimulation, fragment to release SO along with other stable byproducts. pnas.orgresearchgate.net

Thermal Decomposition of Thiirane (B1199164) 1-Oxides (e.g., Ethylene (B1197577) Episulfoxide)

Thiirane 1-oxides, also known as episulfoxides, are three-membered ring compounds containing a sulfoxide (B87167) group. wikipedia.org The thermal decomposition of these strained rings provides a direct route to this compound and an alkene. wikipedia.orgoup.com

A classic example is the decomposition of ethylene episulfoxide (C₂H₄SO), which yields ethylene (C₂H₄) and this compound. wikipedia.orgwikipedia.orgoup.com However, the yields from simple episulfoxides can be low. wikipedia.org The stability and reactivity of thiirane 1-oxides can be tuned by introducing bulky substituents. For instance, adamantylideneadamantane thiirane 1-oxide, synthesized by the oxidation of adamantylideneadamantane thiirane with m-chloroperoxybenzoic acid (m-CPBA), smoothly decomposes to deliver this compound to various dienes in good yields. researchgate.net

Microwave spectroscopy has been instrumental in confirming the direct decomposition of ethylene episulfoxide into ethylene and this compound in the vapor phase. oup.comresearchgate.net Computational studies have explored the reaction mechanisms, suggesting that the thermolysis can proceed on both singlet and triplet potential energy surfaces, leading to the formation of SO in its respective electronic states. researchgate.netresearchgate.net Lemal and Chao have presented evidence that thermal decomposition of thiirane oxide produces triplet SO exclusively. mdpi.com

Table 1: Generation of this compound from Thiirane 1-Oxides

PrecursorDecomposition Product(s)ConditionsKey Findings
Ethylene episulfoxideEthylene, this compoundThermal (pyrolysis)Confirmed by microwave spectroscopy. oup.comresearchgate.net Yields can be poor. wikipedia.org
Adamantylideneadamantane thiirane 1-oxideAdamantylideneadamantane, this compoundThermalSmoothly delivers SO to dienes in good yield. researchgate.net

Fragmentation of Cyclic Trisulfide Oxides (e.g., Diaryl Cyclic Trisulfide Oxide)

Cyclic trisulfide oxides represent another important class of this compound precursors. wikipedia.orgmdpi.com Heating these compounds in the presence of a diene results in the formal transfer of SO to form unsaturated cyclic sulfoxides. mdpi.comacs.org

A notable example involves peri-substituted trisulfide-2-oxides derived from 1,8-naphthalene dithiols. acs.orgnih.gov These compounds are prepared by treating the corresponding dithiol with thionyl chloride. acs.orgnih.gov The resulting 1,2,3-trithiane-2-oxide ring is strained, and heating it releases this strain by extruding this compound, which can then be trapped by dienes. acs.orgkcl.ac.ukkcl.ac.uk The presence of substituents on the naphthalene (B1677914) ring can influence the rate and temperature of SO transfer. acs.orgnih.gov Kinetic studies and trapping experiments are consistent with the generation of triplet SO. mdpi.comacs.orgnih.gov

Table 2: this compound Transfer from Cyclic Trisulfide Oxides

Precursor ClassExampleReactantProductKey Feature
Diaryl Cyclic Trisulfide Oxidesperi-Substituted 1,2,3-trithiane-2-oxidesDienesUnsaturated cyclic sulfoxidesStrain-driven decomposition facilitates SO transfer. acs.orgkcl.ac.ukkcl.ac.uk

Design and Reactivity of Anthracene-Based Precursors (e.g., 7-sulfinylamino-7-azadibenzonorbornadiene)

A sophisticated approach to generating highly reactive species involves the use of anthracene-based precursors. pnas.orgacs.org These molecules are designed to fragment upon heating, driven by the expulsion of the highly stable anthracene (B1667546) and dinitrogen molecules, releasing the desired species at mild temperatures. nih.govpnas.org

A prime example is 7-sulfinylamino-7-azadibenzonorbornadiene. nih.govpnas.orgmit.edu This compound fragments readily below 100 °C in both the solid state and in solution, releasing this compound, dinitrogen, and anthracene. nih.govmdpi.compnas.org The formation of singlet SO from this precursor is thermodynamically highly favorable. mdpi.compnas.org The generated SO has been detected in the gas phase by mass spectrometry and rotational spectroscopy and can be transferred to organic molecules and transition metal complexes in solution. nih.govpnas.orgmpg.de This method provides a controlled, low-temperature source of SO for synthetic and spectroscopic studies. pnas.org

Table 3: Anthracene-Based Precursor for this compound Generation

PrecursorByproductsRelease TemperatureGenerated SO StateDetection Methods
7-sulfinylamino-7-azadibenzonorbornadieneDinitrogen, Anthracene<100 °CSinglet (thermodynamically favored)Mass Spectrometry, Rotational Spectroscopy

This compound Transfer from N-Sulfinylimine-Type Compounds (e.g., N-sulfinylaniline)

N-sulfinylimines, with the general formula RNSO, can also serve as sources of this compound. wikipedia.org N-sulfinylaniline (PhNSO) is a well-known example, prepared by the reaction of aniline (B41778) with thionyl chloride. wikipedia.orgwikiwand.com Pyrolysis of N-sulfinylaniline has been shown to produce phenylnitrene and this compound. semanticscholar.org

The activation of N-sulfinylamines by frustrated Lewis pairs (FLPs) offers a more recent and controlled method for SO generation. mdpi.comresearchgate.net For example, the reaction of an N-sulfinylamine with certain P/B frustrated Lewis pairs leads to the formation of PNSOB linkages, which can be viewed as phosphinimine–borane-stabilized SO complexes. researchgate.net These complexes can then act as SO sources, transferring the SO unit to other molecules like triphenylphosphine (B44618) or transition metal complexes. researchgate.net In a related approach, a geminal Sn/P FLP was shown to react with N-sulfinylaniline to form the first this compound adduct of a main group metal. nih.govresearchgate.net

Generation from Phosphine-Sulfur Dioxide Adducts

Recently, crystalline, room-temperature stable adducts of sulfur dioxide (SO₂) with particularly basic phosphines have been developed as a source of this compound. researchgate.netchemistryviews.orgbsb-muenchen.de These zwitterionic Lewis base adducts are formed by reacting electron-rich phosphines with SO₂. chemistryviews.orggoogle.com

Computational and reactivity studies have demonstrated that these phosphine-SO₂ adducts can readily release SO at room temperature. bsb-muenchen.de The driving force for this process is the formation of the corresponding phosphine (B1218219) oxides. chemistryviews.org This method represents a novel way to generate SO from the readily available and inexpensive reagent, sulfur dioxide, under mild conditions. chemistryviews.orgbsb-muenchen.decrystallography.net Further research is exploring the potential of these adducts as practical SO-transfer reagents. chemistryviews.org

In Situ Generation under Specialized Conditions

Beyond precursor-based methods, this compound can be generated in situ under specific, often extreme, conditions. These methods are typically used for detection and fundamental studies rather than for synthetic applications in organic chemistry.

One such method involves passing an electric glow discharge through a mixture of sulfur vapor and sulfur dioxide. wikipedia.orgchemeurope.comgeeksforgeeks.org This process produces a dilute gas of SO. wikipedia.orggeeksforgeeks.org Another technique is single-bubble sonoluminescence, where SO has been detected from the sonolysis of concentrated sulfuric acid containing a dissolved noble gas. wikipedia.orgchemeurope.com In these high-energy environments, the SO molecule is formed transiently. wikipedia.org While thermodynamically unstable and prone to disproportionation into sulfur and sulfur dioxide, these methods allow for the spectroscopic observation and study of the fleeting SO molecule. wikipedia.orggeeksforgeeks.orgwikipedia.org

Generation via Glow Discharge of Sulfur Dioxide and Sulfur Vapor

One of the established laboratory methods for producing this compound involves the use of a glow discharge. wikipedia.orgchemeurope.comstackexchange.com In this technique, an electric discharge is passed through a mixture of sulfur dioxide (SO₂) and sulfur vapor. dss.go.thresearchgate.net The energy from the plasma created in the discharge tube facilitates the reaction between SO₂ and sulfur atoms, leading to the formation of SO. dss.go.thwikipedia.org

The process is carried out under low-pressure conditions, which are characteristic of glow discharge experiments. uantwerpen.be The plasma environment consists of electrons, ions, and excited neutral species. uantwerpen.be The dissociation of SO₂ can be initiated by electron impact or by energy transfer from excited species like N₂(A) if nitrogen is present in the gas mixture. umich.edu The resulting SO is a transient species within the plasma. umich.edu This method is a direct approach to forming the S-O bond from simpler sulfur-containing precursors under high-energy conditions. stackexchange.com

Production through Single-Bubble Sonoluminescence of Sulfuric Acid

This compound has been detected as a product of single-bubble sonoluminescence (SBSL) in concentrated sulfuric acid. wikipedia.orgchemeurope.com Sonoluminescence is the phenomenon of light emission from bubbles in a liquid when excited by sound. researchgate.net In the SBSL experiment, a single, acoustically levitated bubble in a liquid is forced into violent oscillations. researchgate.net During the rapid compression (implosion) phase, extreme temperatures and pressures are generated inside the bubble, creating a plasma that emits light. researchgate.netillinois.edu

When using concentrated sulfuric acid (e.g., 80 wt %) containing a dissolved noble gas such as neon, the emission spectra reveal the presence of vibrationally hot but rotationally cold this compound. researchgate.netillinois.eduacs.org The formation mechanism is proposed to occur at the liquid-vapor interface of the collapsing bubble. illinois.eduacs.org Fast neon atoms, generated within the intensely heated bubble core, collide with molecules in the liquid phase at the interface, leading to the formation of excited SO. illinois.eduacs.org

Detailed spectroscopic analysis of the light emitted allows for the determination of the conditions under which SO is formed. The rovibronic emission spectra show a significant non-equilibrium in the energy distribution of the SO molecules.

Table 1: Representative Temperatures of this compound (SO) Generated via SBSL of Sulfuric Acid

ParameterValueDescriptionSource(s)
Vibrational Temperature (Tᵥ)~2100 KIndicates that the vibrational modes of the SO molecules are highly excited. researchgate.netillinois.eduacs.org
Rotational Temperature (Tᵣ)~290 KIndicates that the rotational modes are not highly excited, remaining close to the bulk liquid temperature. researchgate.netillinois.eduacs.org
Neon Atom TemperatureSeveral thousand KelvinEstimated temperature of the excited neon atoms within the collapsing bubble. illinois.eduacs.org

This interactive table summarizes the non-equilibrated temperatures observed for this compound during single-bubble sonoluminescence experiments.

Transient Formation during Metallic Reduction Processes (e.g., Thionyl Bromide)

The transient formation of this compound has been noted during certain metallic reduction reactions. wikipedia.org Specifically, the reduction of thionyl bromide (SOBr₂) by a metal can produce SO as a short-lived intermediate. wikiwand.comwikipedia.org Thionyl bromide itself is an orange-yellow liquid that decomposes slowly at room temperature. dtic.mil While the specific metals and detailed mechanisms for this particular SO generation route are not extensively detailed in the literature, it represents a chemical reduction pathway to this compound, contrasting with the high-energy physical methods of glow discharge and sonoluminescence. wikipedia.org

Flash Vacuum Pyrolysis and Controlled Thermolysis Techniques

A major strategy for the controlled generation of this compound for use in synthetic chemistry involves the thermal decomposition of specific precursor molecules that "extrude" or release SO. wikiwand.comstackexchange.com These methods often employ flash vacuum pyrolysis (FVP) or controlled thermolysis in solution. FVP involves heating a substance at high temperatures under high vacuum, which allows for the generation and observation of highly reactive species. uq.edu.auresearchgate.net

Several classes of compounds have been developed as effective SO precursors:

Thiirane 1-oxides: The decomposition of ethylene episulfoxide (thiirane 1-oxide) is a classic example of SO extrusion. wikiwand.comchemeurope.com Heating sterically hindered thiirane 1-oxides provides a smooth delivery of this compound, which can be trapped by 1,3-dienes to form cyclic sulfoxides in good yields. acs.orgresearchgate.net

Di-tert-butyl sulfoxide: Flash vacuum pyrolysis of di-tert-butyl sulfoxide has been used to generate various reactive species, including this compound. uq.edu.auresearchgate.net This method has been optimized for the synthesis of related molecules like oxadisulfane (HSOH). researchgate.netnih.gov

Cyclic Trisulfide Oxides: A particularly effective method involves the decomposition of a diaryl cyclic trisulfide oxide. wikiwand.com These precursors can be prepared by reducing a disulfide to its corresponding dithiol, which is then treated with thionyl chloride. organic-chemistry.orgorganic-chemistry.org Heating the resulting trisulfide oxide, often a peri-substituted naphthalene derivative, releases SO and regenerates the starting disulfide, allowing for a recyclable system. organic-chemistry.orgbham.ac.uk

Anthracene-Based Precursors: A well-defined precursor, 7-sulfinylamino-7-azadibenzonorbornadiene, has been shown to fragment at relatively mild temperatures (below 100°C) in both the solid state and in solution. mdpi.compnas.org The reaction is driven by the formation of the highly stable products dinitrogen and anthracene, releasing SO which can be detected directly in the gas phase by mass spectrometry and rotational spectroscopy. pnas.orgresearchgate.netnih.gov

Table 2: Summary of Precursors for Thermolytic Generation of this compound

Precursor ClassSpecific ExampleConditionsOutcomeSource(s)
Thiirane 1-oxides2,3-Di-tert-butyl-2,3-diphenylthiirane 1-oxideThermal decomposition in solutionSmoothly delivers SO for trapping by dienes acs.org
SulfoxidesDi-tert-butyl sulfoxideFlash Vacuum Pyrolysis (FVP)Generates SO and other species like HSOH uq.edu.auresearchgate.net
Cyclic Trisulfide OxidesNaphtho[1,8-de] wikiwand.comwikipedia.orgchemeurope.comtrithiin-2-oxideHeating in solution with a dieneTransfers SO to form cyclic sulfoxides; recyclable organic-chemistry.org
Anthracene Adducts7-sulfinylamino-7-azadibenzonorbornadieneHeating <100°C in solid state or solutionFragments to release SO, dinitrogen, and anthracene mdpi.compnas.orgresearchgate.net
SulfinesThiobenzophenone S-oxideGas phase thermolysis >230°CC-S bond rupture to form diphenylcarbene and SO scispace.com

This interactive table summarizes various precursor compounds and techniques used for the controlled generation of this compound through pyrolysis and thermolysis.

Chemical Reactivity and Reaction Dynamics of Sulfur Monoxide

Organic Reaction Pathways and Synthetic Applications

Sulfur monoxide is a valuable reagent in organic synthesis, particularly for the formation of sulfur-containing heterocyclic compounds. It readily undergoes cycloaddition reactions with unsaturated organic molecules like alkenes, alkynes, and dienes.

This compound undergoes [1+2] cycloaddition reactions with alkenes and alkynes to yield three-membered, sulfur-containing rings. wikipedia.orgacs.orgresearchgate.netidexlab.com When reacted with alkenes, the product is a thiirane (B1199164) 1-oxide (also known as an episulfoxide). wikipedia.orgacs.org Similarly, the reaction with alkynes produces thiirene (B1235720) 1-oxides. acs.orgidexlab.com

The generation of this compound for these reactions can be achieved under mild conditions. One method involves the spontaneous extrusion of SO from the Diels-Alder adduct of 3,4-di-tert-butylthiophene 1-oxide and dimethyl acetylenedicarboxylate (B1228247) at room temperature. acs.orgresearchgate.netidexlab.com The SO generated in this manner readily reacts with a range of alkenes and alkynes, providing a useful synthetic route to these three-membered heterocycles. acs.orgresearchgate.net

Here is a summary of representative [1+2] cycloaddition reactions:

Reactant TypeProduct
AlkeneThiirane 1-oxide
AlkyneThiirene 1-oxide

In addition to [1+2] cycloadditions, this compound also participates in [1+4] cycloaddition reactions (a type of Diels-Alder reaction) with conjugated dienes. acs.orgresearchgate.net This reaction pathway leads to the formation of five-membered, cyclic unsaturated sulfoxides, specifically 2,5-dihydrothiophene (B159602) 1-oxides. acs.org This method is applicable to both cyclic and acyclic dienes. acs.org

The thermal decomposition of certain trisulfide-2-oxides in the presence of a diene serves as another effective method for the transfer of this compound. organic-chemistry.orgnih.govacs.org This process yields the corresponding cyclic unsaturated sulfoxide (B87167) in good to excellent yields and allows for the recovery of a starting disulfide, making it a recyclable process. organic-chemistry.orgnih.gov Kinetic studies suggest that these reactions may proceed through the generation of triplet state this compound (³SO). nih.govacs.org

The resulting cyclic unsaturated sulfoxides can be further transformed. For instance, they can undergo dehydration under Pummerer reaction conditions to form thiophenes. organic-chemistry.orgnih.gov

The following table summarizes the [1+4] cycloaddition of this compound with dienes:

ReactantProduct
Conjugated Diene2,5-Dihydrothiophene 1-oxide

The stereochemistry of cycloaddition reactions is a critical aspect that determines the spatial arrangement of atoms in the product. In the context of this compound cycloadditions, the stereochemical outcome is influenced by the principles of orbital symmetry. Thermal cycloadditions, such as the Diels-Alder reaction, which involves (4n + 2) π electrons, typically proceed in a suprafacial-suprafacial manner, leading to a syn addition. wikipedia.org

In the Diels-Alder reaction of this compound with a cyclic diene like cyclopentadiene, two stereoisomeric products are possible: the endo and exo adducts. libretexts.org The endo adduct is generally the kinetically favored product, meaning it is formed faster. libretexts.org

For cheletropic reactions, which are a subclass of cycloaddition reactions where both new bonds are formed to a single atom, the stereochemical course is also governed by Woodward-Hoffmann rules. inflibnet.ac.in The extrusion of this compound from 2,5-dihydrothiophene S-oxides to form 1,3-dienes is considered a cheletropic elimination. thieme-connect.de The stereospecificity of these reactions allows for the control and prediction of the stereochemistry of the resulting diene. thieme-connect.de

Inorganic and Redox Reactions

Beyond its utility in organic synthesis, this compound is involved in fundamental inorganic and redox processes, including disproportionation and oxidation.

Disproportionation is a type of redox reaction where a substance of an intermediate oxidation state is converted into two different compounds, one with a higher and one with a lower oxidation state. libretexts.orgwikipedia.org this compound can convert to disulfur (B1233692) dioxide (S₂O₂), which itself can be considered a dimer of SO. wikipedia.org

While the direct disproportionation of this compound is a key reaction, related sulfur species also undergo disproportionation. For instance, sulfur dioxide (SO₂) can disproportionate under high-pressure and high-temperature conditions to form elemental sulfur and sulfur trioxide (SO₃). hpstar.ac.cn This self-redox reaction involves the sulfur changing from a +4 oxidation state to 0 and +6. hpstar.ac.cn Hydrothermal disproportionation of SO₂ can also yield bisulfate (HSO₄⁻) and elemental sulfur. researchgate.net

Microorganisms are also capable of disproportionating intermediate sulfur compounds like elemental sulfur, thiosulfate, and sulfite (B76179) to generate sulfate (B86663) and sulfide (B99878). libretexts.orgwikipedia.org

The oxidation of this compound by molecular oxygen (O₂) is a significant reaction pathway. uni-giessen.dersc.orgnih.gov When SO and O₂ are mixed in a matrix at cryogenic temperatures, an end-on complex, OS-OO, is formed. uni-giessen.dersc.orgnih.gov

Upon irradiation with infrared light, this complex can undergo rearrangement and reaction to form several products, including sulfur trioxide (SO₃) and sulfur dioxide (SO₂) plus an oxygen atom. uni-giessen.dersc.orgnih.gov A notable discovery in these reactions is the formation of a rare, cyclic isomer of SO₃, 1,2,3-dioxathiirane 2-oxide (cyclo-SO₃). uni-giessen.dersc.orgnih.gov Isotopic labeling studies have provided insight into the mechanism of the ring-closure to form this cyclic isomer. uni-giessen.denih.gov

The more conventional, direct oxidation of sulfur dioxide with oxygen to produce sulfur trioxide is a key step in the industrial Contact process for manufacturing sulfuric acid. wikipedia.orgphysicsandmathstutor.comgcsescience.com This reaction is typically slow but is accelerated by using a catalyst, such as vanadium(V) oxide, at elevated temperatures. wikipedia.orgphysicsandmathstutor.comgcsescience.com

Adduct Formation and Reactivity with Frustrated Lewis Pairs

Frustrated Lewis pairs (FLPs) have emerged as a significant tool for activating small molecules, and they have proven effective in taming the highly reactive and unstable this compound (SO) molecule. acs.org FLPs consist of a bulky Lewis acid and a bulky Lewis base that are sterically hindered from forming a classical adduct. acs.org This unquenched reactivity can be harnessed to capture and stabilize otherwise transient species like SO. acs.orguni-bielefeld.de

Researchers have demonstrated that both inter- and intramolecular P/B (phosphine/borane) FLPs can react with N-sulfinylamines to create PNSOB linkages. nih.gov These resulting compounds can be viewed as phosphinimine-borane-stabilized complexes of this compound. nih.gov A key finding is that these complexes can then act as a source of SO, enabling its transfer to other molecules. For instance, they have been shown to oxidize triphenylphosphine (B44618) (PPh3) and deliver SO to a rhodium complex, [RhCl(PPh3)3], and to an N-heterocyclic carbene. nih.govresearchgate.net

In a specific example, the geminal frustrated Lewis pair (F5C2)3SnCH2P(tBu)2 was reacted with N-sulfinylaniline (PhNSO). This reaction yielded the first ever this compound adduct of a main group metal, featuring a SnCPSO ring structure. researchgate.netnih.gov The surprising stability of this adduct was highlighted by comparison with the inaccessible O2 and S2 adducts of the same FLP. researchgate.netnih.gov Quantum-chemical studies suggest that the bond polarity of the SO unit contributes significantly to the stability of this complex. researchgate.net

The general mechanism involves the FLP activating the N-sulfinylamine, which then serves as a source of this compound. acs.orgnih.gov This method provides a rare synthetic route to harnessing the reactivity of SO for use as a reagent in organic synthesis. acs.org

Table 1: Examples of FLP-Mediated this compound Transfer

FLP SystemSO SourceAcceptor MoleculeProductReference
Inter/Intramolecular P/B FLPsN-sulfinylaminePPh3O=PPh3 nih.gov
Inter/Intramolecular P/B FLPsN-sulfinylamine[RhCl(PPh3)3]SO-Rh complex nih.gov
Inter/Intramolecular P/B FLPsN-sulfinylamineN-heterocyclic carbeneSO-carbene adduct nih.gov
(F5C2)3SnCH2P(tBu)2N-sulfinylaniline-SnCPSO ring adduct researchgate.netnih.gov

Reduction of Sulfur Dioxide to this compound (e.g., by Ferrous Porphyrin)

The reduction of sulfur dioxide (SO2) to this compound (SO) represents a critical step in both environmental chemistry and the development of new synthetic methodologies. While the reduction of SO2 by molecular catalysts has been elusive, recent breakthroughs have demonstrated this transformation using a synthetic analogue of heme, iron(II) tetraphenylporphyrin (B126558) (FeIITPP). nih.govresearchgate.netresearchgate.net This work mimics the action of the naturally occurring enzyme sulfite reductase (SiR), which is a key player in the global sulfur cycle, reducing SO2 to hydrogen sulfide (H2S). nih.govknow-todays-news.com

The reaction between FeIITPP and SO2 proceeds via a 2-electron, 2-proton (2e-/2H+) reduction pathway. nih.govresearchgate.netchemrxiv.org Spectroscopic data, including UV-Vis and resonance Raman spectroscopy, combined with theoretical calculations, indicate the formation of an intermediate [FeIII-SO]+ species. nih.govresearchgate.netchemrxiv.org This intermediate, where the formal oxidation state of sulfur is +2, is also proposed to be involved in the enzymatic cycle of SiR. nih.govresearchgate.net The [FeIII-SO]+ species subsequently releases this compound. nih.govresearchgate.net

The generated SO can be trapped, providing evidence for its formation. For example, in the presence of butadiene, a cheletropic adduct, an organic sulfoxide, is formed. nih.govresearchgate.net This successful mimicry of the first step of the SiR catalytic cycle outside of the protein matrix opens up possibilities for the valorization of SO2 into valuable chemicals and for studying the mechanisms of other unusual intermediates in the full 6e-/6H+ reduction process. nih.govknow-todays-news.comchemrxiv.org

Table 2: Spectroscopic Data for the Reduction of SO2 by FeIITPP

TechniqueStarting Material (FeIITPP)Product/IntermediateObservationReference
UV-Vis SpectroscopySoret band: 426 nm, Q-band: 540 nmSoret band: 417 nm, Q-band: 510 nmShift indicates oxidation of FeII to FeIII chemrxiv.org
Resonance Raman Spectroscopyν2 vibration: 1540 cm-1ν2 vibration: 1555 cm-1Shift characteristic of high-spin FeIII porphyrin chemrxiv.org

Radical and Intermediate Chemistry

Comparative Reactivity of Singlet and Triplet this compound

This compound, like molecular oxygen (O2), exists in both singlet (¹Δ) and triplet (³Σ⁻) electronic states. mdpi.comwikipedia.org The ground state is the triplet state, which possesses two unpaired electrons. wikipedia.orgchemeurope.com The singlet state, with no unpaired electrons, can be accessed through excitation, for example, with near-infrared radiation. wikipedia.orggeeksforgeeks.org

It is widely believed that the singlet state of this compound is more reactive than the triplet ground state, a characteristic that mirrors the reactivity of singlet versus triplet oxygen. mdpi.comwikipedia.orggeeksforgeeks.org This enhanced reactivity of singlet SO is a key consideration in its synthetic applications.

The generation method can influence which electronic state of SO is produced. For instance, thermal decomposition of thiirane oxide is thought to exclusively form triplet SO. mdpi.com In contrast, the decomposition of 7-sulfinylamino-7-azadibenzonorbornadiene has been shown to be thermodynamically favorable for the formation of singlet SO. mdpi.com Interestingly, in the latter case, triplet SO was detected by microwave spectroscopy, which was hypothesized to originate from the phosphorescence of the initially formed singlet SO. nih.gov

The difference in reactivity is evident in their reactions with dienes. Singlet SO readily undergoes [4+2] cycloaddition reactions, while triplet SO participates in stepwise radical processes. mdpi.com This distinction is crucial for controlling the outcome of reactions involving this compound.

Complexation and Reactions with Reactive Radicals (e.g., Hydroxyl Radicals)

This compound's chemistry extends to its interactions with highly reactive radical species, such as the hydroxyl radical (•OH). The complexation of SO with •OH is a significant process, particularly in atmospheric chemistry. The elusive hydrogen-bonded this compound–hydroxyl radical complex (•OH···OS) has been identified as a key intermediate in the atmospheric chemistry of sulfur dioxide. acs.orgnih.gov

This complex has been successfully generated and characterized in cryogenic argon matrices through the 266 nm laser photolysis of the sulfinyl radical HOSO•. acs.orgnih.gov Spectroscopic analysis, including infrared spectroscopy with deuteration, has confirmed its structure. acs.orgnih.gov

The •OH···OS complex is not static; it can undergo thermal conversion back to the HOSO• radical. acs.orgnih.gov This process has a measured activation barrier of 0.33 ± 0.11 kcal mol⁻¹ and exhibits a kinetic isotope effect (H/D) of 2.4 at 16.0 K. acs.orgnih.gov The reaction HO + SO → H + SO₂ is crucial in environmental chemistry and the combustion of sulfur-containing fuels, and understanding the dynamics of the •OH···OS complex provides vital insight into this reaction's complex profile. researchgate.net

Role as an Intermediate in Sulfur Oxidation Cycles (e.g., Sulfide to Sulfate, Small Oxoacids of Sulfur)

This compound plays a pivotal role as a transient intermediate in the oxidation of sulfur compounds, particularly in the cycle from sulfide to sulfate. mdpi.comnih.gov This oxidation pathway involves several steps and key intermediates, including the small oxoacids of sulfur (SOS), such as sulfenic acid (HSOH) and sulfoxylic acid (S(OH)₂). mdpi.comnih.govresearchgate.net this compound can be considered the dehydrated form of sulfoxylic acid. mdpi.comnih.gov

The oxidation of hydrogen sulfide (H₂S) is a fundamental process where these intermediates are crucial. mdpi.com The small oxoacids of sulfur, HₓSOᵧ (where x and y are 1 or 2), are key reactive species in this process. figshare.comacs.org The reactions of SO with hydrogen atoms, for example, have been studied to understand the formation of HOS and hydroxysulfinyl (HSO) radicals, which are part of this complex oxidation network. figshare.comacs.org

In the broader context of the sulfur cycle, the eight-electron transition from hydrogen sulfide to sulfate involves intermediates separated by two electrons. rsc.org These include elemental sulfur (S⁰), this compound (or its equivalent), and sulfite. rsc.org The step between elemental sulfur and sulfite involves a sulfur species with a formal +2 oxidation state, which corresponds to this compound. rsc.org While not typically a free species in biological systems, a this compound equivalent is found ligated to the siroheme (B1205354) iron atom in the enzyme sulfite reductase. rsc.org

Coordination Chemistry of Sulfur Monoxide

Ligand Properties and Bonding Modes

Sulfur monoxide exhibits versatile coordination behavior, acting as a ligand that can adopt several bonding geometries. These bonding modes are influenced by the electronic and steric properties of the metal center and the co-ligands.

When this compound binds to a single metal center, it typically does so as a terminal ligand through the sulfur atom. In this mode, SO acts as a two-electron σ-donor, forming a bent M-S-O linkage. This bent geometry is analogous to that observed in bent nitrosyl complexes. The SO ligand in this configuration is considered a Lewis base. A well-characterized example of a complex with a terminal SO ligand is IrCl(P(i-Pr)₃)₂(SO).

The degree of bending in the M-S-O unit and the S-O bond length can be influenced by the extent of π-backbonding from the metal d-orbitals into the π* orbitals of the SO ligand. Increased backbonding strengthens the M-S bond and weakens the S-O bond, resulting in a lower S-O stretching frequency in the infrared (IR) spectrum. Terminal SO transition metal complexes typically exhibit a strong S-O stretching vibration (ν(SO)) in the range of 1046–1126 cm⁻¹ pnas.org. For instance, in a ruthenium(II)-SO complex, [Na(DME)₃][Ru(N₄Me₈)(SO)], the ν(SO) is observed at 1021 cm⁻¹, a notable red shift attributed to strong backbonding from the electron-rich porphyrinogen ligand pnas.org.

Table 1: Spectroscopic Data for Selected Terminal this compound Complexes
Complexν(SO) (cm⁻¹)Reference
[RuCl(Cp*)(SO)(PCy₃)]Not explicitly stated, but synthesis reported. pnas.org
[Na(DME)₃][Ru(N₄Me₈)(SO)]1021 pnas.org
General Range for Terminal SO Complexes1046-1126 pnas.org

This compound can also act as a bridging ligand, connecting two or more metal centers. In a µ₂-SO geometry, the sulfur atom bridges two metal centers. This mode of coordination is less common than terminal bonding but has been observed in some dinuclear complexes.

More prevalent is the triply bridging (µ₃-SO) mode, where the sulfur atom caps (B75204) a triangular arrangement of three metal atoms. In such complexes, the SO ligand acts as a four-electron donor. A classic example of this is the iron-sulfur cluster Fe₃(µ₃-S)(µ₃-SO)(CO)₉. This compound features a trimetallic core capped by both a sulfide (B99878) and a this compound ligand.

In the side-on or η²-SO coordination mode, both the sulfur and oxygen atoms of the this compound ligand are bonded to the metal center. This type of bonding is analogous to that of peroxides. Side-on this compound complexes of scandium, yttrium, and lanthanum difluorides, with the general formula MF₂(η²-SO), have been prepared and characterized in cryogenic matrices researchgate.net. In these complexes, the SO ligand is bound to the metal center in a side-on fashion, and they possess a nonplanar Cₛ symmetry researchgate.net. The S-O bond lengths and stretching frequencies in these complexes are similar to those of the SO⁻ anion, suggesting that they can be formulated as (MF₂)⁺(SO)⁻ researchgate.net. This indicates a significant transfer of electron density from the metal to the SO ligand. Another observed bonding motif is the µ-η¹,η²-SO, which has been seen in some dirhodium complexes.

Transition Metal this compound Complexes

The synthesis and characterization of transition metal this compound complexes provide valuable insights into the reactivity and electronic structure of the SO ligand.

Due to the instability of free this compound, its metal complexes are typically synthesized indirectly. Common methods involve the use of reagents that extrude SO in the presence of a metal complex. One such method is the thermal decomposition of ethylene (B1197577) episulfoxides, which coordinate to a metal center through sulfur and then release ethylene to generate a metal-SO adduct. Another approach utilizes the thermal decomposition of Lewis acid adducts of sulfinylamines. For example, the rhodium complex [RhCl(SO)(PPh₃)₂]₂ can be synthesized from RhCl(PPh₃)₃ and a sulfinylamine adduct.

SO transfer reactions from stable precursors are also employed. For instance, 7-sulfinylamino-7-azadibenzonorbornadiene can transfer SO to ruthenium complexes like [RuCl(Cp)(PCy₃)] to form [RuCl(Cp)(SO)(PCy₃)] pnas.org. Redox reactions involving metal sulfides can also lead to the formation of SO complexes, where an oxidant, such as a peroxide or atmospheric oxygen, facilitates the oxidation of a sulfide ligand.

Spectroscopic techniques are crucial for the characterization of these complexes. Infrared (IR) spectroscopy is particularly informative, as the S-O stretching frequency (ν(SO)) is sensitive to the coordination mode and the electronic environment of the metal center. As mentioned, terminal SO ligands typically show ν(SO) in the 1046–1126 cm⁻¹ range pnas.org. In bridging modes, the ν(SO) is expected to be at a lower frequency. Other techniques such as X-ray crystallography provide definitive structural information, while NMR spectroscopy can be used to characterize diamagnetic complexes.

Table 2: Synthetic Routes to Transition Metal this compound Complexes
Synthetic MethodPrecursorsExample ProductReference
From Ethylene EpisulfoxidesMetal complex + Ethylene episulfoxideGeneral M-SO adducts nih.gov
From SulfinylaminesRhCl(PPh₃)₃ + Lewis acid adduct of sulfinylamine[RhCl(SO)(PPh₃)₂]₂ nih.gov
SO Transfer Reaction[RuCl(Cp)(PCy₃)] + 7-sulfinylamino-7-azadibenzonorbornadiene[RuCl(Cp)(SO)(PCy₃)] pnas.org
Redox Reaction of Metal SulfidesMetal sulfide + Oxidant (e.g., peroxide, air)General M-SO adducts nih.gov

The coordination chemistry of this compound is of significant interest in bioinorganic chemistry, particularly in the context of enzymes involved in the sulfur cycle. Sulfite (B76179) reductases (SiR) are a key class of enzymes that catalyze the six-electron reduction of sulfite (SO₃²⁻) to sulfide (S²⁻) wikipedia.orgnih.gov. These enzymes contain a unique active site composed of a siroheme (B1205354) cofactor covalently linked to a [4Fe-4S] cluster via a cysteine residue nih.govlu.se.

The catalytic cycle of sulfite reductase involves the binding of the substrate, sulfite, to the iron center of the siroheme. The [4Fe-4S] cluster is believed to function as an electron reservoir, facilitating the multi-electron reduction process at the heme active site nih.gov. The binding of small molecules, including potential intermediates and inhibitors, to the heme iron is a critical aspect of the catalytic mechanism.

While direct evidence for a stable heme-sulfur monoxide adduct in the catalytic cycle of sulfite reductase is lacking, the study of small molecule interactions with the active site provides valuable insights. The coordination of molecules like carbon monoxide (CO) and nitric oxide (NO) to heme proteins is well-established. By analogy, it is plausible that this compound, a related diatomic molecule, could interact with the heme iron in a similar fashion. The study of synthetic heme-SO models and their spectroscopic properties can help to understand the potential role of such species in biological systems. For instance, the coordination of SO to a heme center would likely result in a bent Fe-S-O geometry, similar to terminal SO complexes, and would be detectable by spectroscopic methods such as IR and resonance Raman spectroscopy. Understanding the fundamental principles of this compound coordination to transition metals is therefore essential for elucidating the mechanisms of complex biological transformations involving sulfur-containing species.

Role in Catalytic Reduction of Sulfur Dioxide on Metal Surfaces

The catalytic reduction of sulfur dioxide (SO₂) is a critical process for environmental remediation and industrial applications, aiming to convert toxic SO₂ into more benign or valuable substances like elemental sulfur. While various catalytic systems have been developed, the direct role of this compound (SO) as an intermediate in these processes on metal surfaces is a subject of detailed investigation.

Recent studies have demonstrated that the reduction of SO₂ can proceed through the formation of a metal-sulfur monoxide intermediate. For instance, the reduction of SO₂ by iron(II) tetraphenylporphyrin (B126558), which mimics the action of the enzyme sulfite reductase, has been shown to occur via a 2-electron, 2-proton process. nih.gov This reaction forms an intermediate species identified as [Fe³⁺-SO]⁺, which subsequently releases this compound. nih.gov The released SO can then be trapped, for example, by butadiene to form an organic sulfoxide (B87167), providing evidence for its formation. nih.gov

Table 1: Key Findings in the Catalytic Reduction of SO₂ Involving SO Intermediates

Catalytic System Reductant Key Intermediate Product Source
Iron(II) Tetraphenylporphyrin 2e⁻/2H⁺ [Fe³⁺-SO]⁺ SO nih.gov
Fe₂O₃/Activated Carbon Carbon Monoxide (CO) FeS₂ (active phase) Elemental Sulfur (S) tubitak.gov.tr
Metals on Alumina (e.g., Cu, Ag, Pd) Carbon Monoxide (CO) - Elemental Sulfur (S), CO₂ tandfonline.com

Studies on Electromerism and Linkage Isomerism in Metal-SO Systems

The coordination of this compound to metal centers introduces the possibility of linkage isomerism, a phenomenon where a ligand can bind to a metal through different atoms. libretexts.orgwikipedia.orgopenstax.org For the SO ligand, coordination can occur through either the sulfur atom (M-SO) or the oxygen atom (M-OS). These different binding modes result in linkage isomers, which can have distinct properties. The study of these isomers is crucial for understanding the reactivity and electronic structure of metal-SO complexes.

Density functional theory (DFT) calculations on biologically relevant iron-SO complexes, such as heme-SO adducts proposed as intermediates in the catalytic cycle of sulfite reductases, have provided significant insights into this isomerism. nih.govresearchgate.net These studies have shown that for a heme-SO/OS adduct, the Fe-SO (sulfur-bound) and Fe-OS (oxygen-bound) isomers are often degenerate in energy, meaning they have very similar stability. nih.govresearchgate.net This suggests that both isomers could potentially be observable experimentally. nih.govresearchgate.net

Electromerism, which involves isomers that differ in the distribution of electrons, is also a key consideration in these systems. The different oxidation states of the metal and the SO ligand contribute to a variety of possible electromers for each linkage isomer. The interplay between linkage isomerism and the electronic structure is fundamental to the function of enzymes like sulfite reductase, where electron transfer steps are critical for the catalytic process. nih.govresearchgate.net

Table 2: Comparison of Fe-SO and Fe-OS Linkage Isomers in a Heme Model System

Property Fe-SO Isomer Fe-OS Isomer Significance Source
Binding Atom Sulfur Oxygen Defines the linkage isomerism nih.govresearchgate.net
Energy Often degenerate with Fe-OS Often degenerate with Fe-SO Suggests both may be observable nih.govresearchgate.net
Biological Relevance More likely in the catalytic cycle of sulfite reductase Considered a possible alternative route The initial binding of sulfite is via sulfur nih.govresearchgate.net
Bonding π-bonding contributes 22-27% to the total M-SO bond - Provides insight into bond stability researchgate.net

Main Group Metal this compound Adducts (e.g., Sn/P Frustrated Lewis Pairs)

While the coordination chemistry of this compound has been explored with transition metals, its interaction with main group elements is a more recent area of investigation. A significant development in this field is the stabilization of highly reactive SO molecules by frustrated Lewis pairs (FLPs). uni-bielefeld.de FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, leaving their reactivity available to activate small molecules. wikipedia.org

The first this compound adduct of a main group metal was synthesized using a geminal tin/phosphorus (Sn/P) frustrated Lewis pair. nih.gov Specifically, the FLP (F₅C₂)₃SnCH₂P(tBu)₂ was reacted with N-sulfinylaniline (PhNSO) as the SO source. nih.gov This reaction yielded the adduct (F₅C₂)₃SnCH₂P(tBu)₂·SO, which features a five-membered SnCPSO ring. nih.gov

The stability of this main group SO adduct is noteworthy, especially when compared to the inaccessible O₂ and S₂ adducts of the same FLP. nih.gov Quantum-chemical investigations have indicated that the bond polarity of the SO unit plays a crucial role in stabilizing the adduct. nih.gov This demonstrates the unique capability of FLPs to trap and stabilize otherwise transient and highly reactive species like this compound. uni-bielefeld.de The use of FLPs provides a transition-metal-free approach to activating and coordinating small molecules, opening new avenues in main group chemistry. uni-bielefeld.dersc.org

Table 3: Characteristics of the Sn/P Frustrated Lewis Pair-Sulfur Monoxide Adduct

Feature Description Source
Frustrated Lewis Pair (F₅C₂)₃SnCH₂P(tBu)₂ nih.gov
SO Source N-sulfinylaniline (PhNSO) nih.gov
Product (F₅C₂)₃SnCH₂P(tBu)₂·SO nih.gov
Structure Contains a five-membered SnCPSO ring nih.gov
Significance First this compound adduct of a main group metal nih.gov
Stabilizing Factor Bond polarity of the coordinated SO unit nih.gov

Environmental and Astrophysical Significance of Sulfur Monoxide

Interstellar Medium (ISM) Chemistry

Sulfur monoxide (SO) is a molecule of significant interest in the study of the interstellar medium (ISM) due to its prevalence and its utility as a diagnostic tool for various astrophysical phenomena. aanda.orgpnas.org Its presence and behavior provide valuable insights into the chemical and physical processes occurring in the vast expanses between stars.

Detection and Abundance in Interstellar Clouds, Star-Forming Regions, and Molecular Outflows

This compound has been widely detected in a variety of interstellar environments. wikipedia.org Its initial discovery in seven interstellar sources in 1973 marked the beginning of its extensive study. astrochymist.org Subsequent observations have expanded the number of known SO-containing sources to nearly 20 and include a detection in the Large Magellanic Cloud. astrochymist.org

SO is a notably abundant species in virtually all components associated with star-forming regions. aanda.orgnih.gov These include:

Dark clouds: Cold, dense regions where star formation is in its earliest stages. aanda.orgnih.gov

Protostellar envelopes: The shells of gas and dust surrounding a newly forming star. aanda.orgnih.gov

Molecular outflows: Bipolar jets of gas ejected from young stars. aanda.orgnih.govoup.com

Hot corinos: Small, hot, and dense regions close to low-mass protostars. aanda.orgnih.gov

The abundance of SO can be enhanced in regions with high visual extinction and where the gas is heated by shock waves. oup.com For instance, in protostellar outflows, the SO abundance is observed to be several orders of magnitude higher along the outflow axes. oup.com In some Bok globules, which are small, isolated dark clouds, SO column densities at their peaks range from 0.6 x 10¹³ to 4.5 x 10¹³ cm⁻². oup.com

The formation of this compound in the ISM is thought to occur through networks of atom-exchange reactions, particularly the reaction of sulfur atoms with radicals like hydroxyl (OH) and methylidyne (CH). rsc.org

This compound as a Tracer of Shocked Gas in Protostellar Environments and Protoplanetary Disks

This compound is widely recognized as an effective tracer of shocked gas in various astrophysical environments, including molecular clouds and around young stars. aanda.orgresearchgate.netarxiv.orgarxiv.org Shocks are discontinuities in the gas flow that arise when the gas velocity exceeds the local sound speed, and they can significantly alter the chemical composition of the surrounding medium. astrobites.org

The utility of SO as a shock tracer stems from the fact that its abundance can be significantly enhanced in shocked regions. oup.com This makes it a powerful tool for identifying and studying phenomena such as:

Accretion shocks: Shocks created as gas rapidly accretes onto a forming star or planet. researchgate.netastrobites.org

Outflow-driven shocks: Shocks generated by the high-velocity jets of material ejected from young stars. arxiv.org

Spiral arm shocks: Shocks occurring at the interface of spiral arms in protoplanetary disks. aanda.orgresearchgate.net

Recent observations with the Atacama Large Millimeter/submillimeter Array (ALMA) have confirmed that SO is a good tracer of shocks in protoplanetary disks, offering a new method for detecting embedded protoplanets. aanda.orgresearchgate.netarxiv.org For example, in the protoplanetary disk around the star AB Aurigae, SO emission has been detected tracing shocks at the interface of spiral arms and potentially from accretion onto a circumplanetary disk. aanda.orgresearchgate.net Similarly, in the HD 100546 disk, SO emission is thought to trace either a disk wind or an accretion shock from a circumplanetary disk. astrobites.orgarxiv.org The detection of SO, along with other molecules like silicon monosulfide (SiS), in the vicinity of a protoplanet in the HD 169142 disk provides further chemical evidence of planet formation. sci.newsalmaobservatory.org

Collisional Excitation and Radiative Transfer Modeling for Astrophysical Observations

To accurately interpret the observed emission lines of this compound and derive physical parameters such as temperature, density, and abundance, it is crucial to model the processes of collisional excitation and radiative transfer. sf2a.euomp.eu The intensity of a spectral line depends on the population of the energy levels of the molecule, which are determined by a balance between radiative and collisional processes. omp.eu

Collisional excitation occurs when a molecule gains internal energy through a collision with another particle, typically molecular hydrogen (H₂) or helium (He) in the ISM. sf2a.euaip.org The rates at which these collisions occur, known as collisional rate coefficients, are essential inputs for radiative transfer models. sf2a.euaip.org

Detailed quantum mechanical calculations have been performed to determine the collisional excitation cross-sections and rate coefficients for SO colliding with He and H₂. sf2a.euaip.orgaanda.org These studies provide the necessary data for astronomers to model the SO emission from various astrophysical environments. The models show that the use of accurate rate coefficients can significantly impact the derived SO abundance in regions like dark clouds. sf2a.eu Radiative transfer codes, such as those using the Large Velocity Gradient (LVG) approximation, utilize these collisional rates to simulate the observed line intensities and constrain the physical conditions of the gas. aanda.orgresearchgate.net

Implications for Sulfur Depletion and Formation of Refractory Sulfur in Circumstellar Material

A long-standing problem in astrochemistry is the "sulfur depletion problem," where the observed abundance of sulfur-bearing molecules in dense interstellar and circumstellar regions is significantly lower than the cosmic abundance of sulfur. aanda.orgaanda.orgresearchgate.net It is hypothesized that a large fraction of the missing sulfur is locked up in refractory forms, such as on the surfaces of dust grains or in minerals. aanda.orgacs.org

The study of this compound and other sulfur-bearing species provides crucial clues to understanding this depletion. The detection of SO in various environments, while significant, still only accounts for a fraction of the expected sulfur. aanda.orgoup.com The relative abundances of different sulfur molecules can provide insights into the dominant form of sulfur in different regions. For example, in protoplanetary disks, the ratio of carbon monosulfide (CS) to SO can be used to constrain the carbon-to-oxygen (C/O) ratio, which has important implications for planet formation. researchgate.net

The leading theory for sulfur depletion suggests that sulfur is incorporated into ices on grain surfaces, with hydrogen sulfide (B99878) (H₂S) being a major component, or into iron sulfides. aanda.orgresearchgate.net Another possibility is that sulfur ions (S⁺) in translucent clouds readily stick to dust grains as the clouds collapse. researchgate.net Laboratory experiments studying the processing of ices containing sulfur dioxide (SO₂) suggest that ionic species and a sulfurous refractory residue can be formed, which could be a reservoir for the missing sulfur. aanda.orgacs.org The detection of SO in regions where ices are expected to sublimate, such as near young stars, supports the idea that a significant amount of sulfur is held in these solid-phase reservoirs. researchgate.net

Planetary Atmospheric Chemistry

This compound is not only found in the distant interstellar medium but has also been detected in the atmospheres of several bodies within our own solar system, providing insights into their unique chemical and geological processes. pnas.orgwikipedia.org

Detection in Extraterrestrial Atmospheres (e.g., Io, Venus, Comets)

Io: Jupiter's moon Io is the most volcanically active body in the solar system, and its thin atmosphere is primarily composed of sulfur dioxide (SO₂). wikipedia.orgnrao.edu this compound has also been detected in Io's atmosphere and the surrounding plasma torus. wikipedia.orgwikipedia.org It is thought to be produced through both volcanic and photochemical pathways. wikipedia.orgwikipedia.org Volcanic plumes are a major source of atmospheric gases, with active volcanoes directly producing an estimated 30-50% of Io's atmosphere. nrao.edukeckobservatory.orgnsf.gov Photochemical reactions, such as the photodissociation of SO₂, also contribute to the SO abundance. wikipedia.orgwikipedia.org Observations have revealed plumes of both SO₂ and SO rising from Io's volcanoes. nrao.edukeckobservatory.orgnsf.gov

Venus: The dense atmosphere of Venus is dominated by carbon dioxide, but it also contains significant amounts of sulfur compounds, including sulfur dioxide and sulfuric acid clouds. researchgate.netwikipedia.orgaeronomie.be this compound has been detected in the atmosphere of Venus. wikipedia.orgastrochymist.org Its presence is linked to the complex sulfur chemistry occurring in the Venusian atmosphere. upenn.edupsi.edu Recent models suggest a new pathway for the formation of disulfur (B1233692) (S₂) involving the reaction of this compound and dithis compound (S₂O), which could help explain the formation of sulfur particles and the nature of the enigmatic ultraviolet absorber in Venus's clouds. upenn.edupsi.edu

Comets: this compound has been identified in the comae of comets, including Comet Hale-Bopp and 67P/Churyumov-Gerasimenko. wikipedia.orgastrochymist.orgobspm.fr The presence of SO and other sulfur-bearing molecules in comets provides a link between the chemistry of the early solar nebula and the material found in protostellar environments. oup.com Comparing the abundances of these molecules in comets and protostars helps to trace the evolutionary history of volatile materials in our solar system. oup.com

Exoplanets: The James Webb Space Telescope has enabled the detection of sulfur-bearing molecules in the atmospheres of exoplanets. Sulfur dioxide has been detected in the atmospheres of the hot gas giant WASP-39b and the potentially rocky super-Earth K2-18b. nih.govhyper.ai The presence of SO₂ on WASP-39b is considered strong evidence for photochemistry in its atmosphere. nih.gov On the super-Earth L 98-59 d, tentative evidence for a sulfur-rich atmosphere containing sulfur dioxide and hydrogen sulfide has been found, which may indicate a volcanic surface. open.ac.uk While this compound has not been explicitly identified in these exoplanet atmospheres, the presence of SO₂ suggests that the underlying sulfur chemistry may involve SO as an intermediate. space.comyoutube.com

Data Tables

Table 1: Detection of this compound in Various Astrophysical and Planetary Environments

EnvironmentKey FindingsReferences
Interstellar Clouds Detected in numerous dark and translucent clouds. aanda.orgnih.govoup.com aanda.orgnih.govoup.com
Star-Forming Regions Abundant in protostellar envelopes, molecular outflows, and hot corinos. aanda.orgnih.gov aanda.orgnih.gov
Protoplanetary Disks Traces shocked gas, indicating potential planet formation and disk winds. aanda.orgresearchgate.netastrobites.orgarxiv.org aanda.orgresearchgate.netastrobites.orgarxiv.org
Io's Atmosphere Produced by both volcanic activity and photochemical processes. wikipedia.orgwikipedia.orgnrao.edu wikipedia.orgwikipedia.orgnrao.edu
Venus' Atmosphere Involved in the complex sulfur chemistry and formation of atmospheric particles. wikipedia.orgastrochymist.orgupenn.edu wikipedia.orgastrochymist.orgupenn.edu
Comets Detected in the comae of comets like Hale-Bopp and 67P/Churyumov-Gerasimenko. wikipedia.orgastrochymist.orgoup.com wikipedia.orgastrochymist.orgoup.com

1 Transient Generation and Role in Atmospheric Reaction Networks

In Earth's atmosphere, this compound is a transient species, meaning it is highly reactive and has a short lifetime. Its generation is primarily linked to the oxidation of other sulfur-containing compounds. oxfordre.com Anthropogenic activities, such as the combustion of sulfur-containing fuels, are the largest source of atmospheric sulfur dioxide (SO₂). dlr.de Natural sources include volcanic eruptions and the oxidation of dimethyl sulfide (DMS) from oceans. dlr.de

Once in the atmosphere, SO₂ is oxidized to form sulfuric acid (H₂SO₄), a key component of acid rain and sulfate (B86663) aerosols. dlr.decopernicus.org This oxidation can occur in the gas phase or in the liquid phase within cloud droplets. dlr.de this compound is an intermediate in some of these atmospheric reaction networks. For example, the photolysis of SO₂ in the gas phase can lead to the formation of SO. researchgate.net

2 Photoinduced Oxidation Reactions of Sulfur-Containing Species at Air-Water Interfaces

The air-water interface, such as the surface of aerosol particles and cloud droplets, is a unique environment where photochemical reactions can differ significantly from those in the bulk phase. acs.orgnih.gov Photoinduced oxidation reactions of sulfur-containing species at these interfaces are of great interest in atmospheric chemistry. acs.orgnih.gov

The photochemistry of sulfur dioxide at the air-water interface can lead to the generation of hydroxyl radicals (•OH), which are powerful oxidizing agents in the atmosphere. researchgate.netacs.orgnih.gov Upon absorbing a UV photon, SO₂ can form an excited triplet state. researchgate.net This excited molecule can then react with a water molecule at the interface to produce •OH and the HOSO radical. researchgate.net The HOSO radical is a strong acid and can contribute to acid rain, while the •OH radical can further oxidize SO₂ to form sulfate. researchgate.net

Recent studies have highlighted a pathway for the rapid formation of sulfate at the air-water interface initiated by the spin-forbidden excitation of SO₂ by UVA photons. csic.es This process, which can occur in the absence of transition metal catalysts, involves the reaction of excited SO₂ with water and oxygen. csic.es This photochemical oxidation of SO₂ at the air-water interface may be a significant and previously unaccounted-for source of sulfate aerosols, particularly under polluted conditions. csic.es

Furthermore, the irradiation of aqueous sulfate aerosols containing organic compounds with sunlight can generate sulfate anion radicals (SO₄•⁻). pnas.org This is a previously uncharacterized reaction in atmospheric chemistry. pnas.org These radicals can then degrade organic compounds within the aerosol, forming various products, including organosulfates. pnas.org This process is driven by the photo-induced formation of SO₄•⁻ from sulfate ions and proceeds at a pH range of 1-6. pnas.org

Advanced Methodologies and Future Research Directions in Sulfur Monoxide Chemistry

Development of Integrated Experimental and Computational Approaches

The transient and reactive nature of sulfur monoxide necessitates a synergistic approach, combining sophisticated experimental detection with high-level computational analysis for its characterization. This integration is crucial for validating experimental findings, interpreting complex spectra, and predicting reaction pathways that are difficult to observe directly.

Quantum chemical calculations have become an indispensable tool. Methods such as Density Functional Theory (DFT) and high-accuracy coupled-cluster methods, like CCSD(T), are routinely used to predict molecular structures, vibrational frequencies, and reaction energetics. researchgate.netpnas.org For instance, the fragmentation mechanism of a novel SO precursor, 7-sulfinylamino-7-azadibenzonorbornadiene, was elucidated using the RI-B2PLYP-D3(BJ) density functional, providing theoretical support for the experimentally observed release of SO at mild temperatures. pnas.orgresearchgate.net

This collaborative strategy is particularly powerful in spectroscopy. Computational predictions of vibrational frequencies and isotopic shifts are used to assign spectral features observed in matrix-isolation infrared (IR) spectroscopy. researchgate.netnih.gov Similarly, calculations of rotational constants and g-factors are essential for interpreting microwave spectra and the Zeeman effect. pnas.orgaanda.orgaanda.org A notable example is the combined experimental and computational effort to revise the g-factors for several rotational transitions of SO, which is critical for its use in astrophysical studies. aanda.orgaanda.org This work paired measurements from a frequency-modulated spectrometer with systematic quantum-chemical investigations at the Coupled-Cluster (CC) and Multiconfigurational Complete Active Space Self-Consistent-Field (CASSCF) levels of theory. aanda.orgaanda.org

Experimental Technique Computational Method Property/System Studied Key Finding
Matrix-Isolation IR & UV/Vis SpectroscopyCCSD(T)-F12/cc-pVTZ-F12Characterization of novel sulfinyl radicals (NSSO•)Identified photo-induced reversible interconversion between radical isomers. researchgate.net
Matrix-Isolation FTIR SpectroscopyCoupled Cluster TheoryVibrational frequencies of OSSO (SO dimer)Computationally calculated spectra aided the interpretation of experimental IR spectra. nih.gov
Microwave SpectroscopyDensity Functional Theory (RI-B2PLYP-D3)Fragmentation mechanism of an SO precursorCalculations confirmed a thermodynamically favorable pathway for SO release. pnas.orgresearchgate.net
Frequency-Modulated (Sub-)mm SpectroscopyCoupled-Cluster (CC) & CASSCFRotational g-factors of this compoundProvided revised, high-accuracy g-factors for astrophysical applications. aanda.orgaanda.org
Combined XRD, SEM, TEMCALPHAD (Computer Coupling of Phase Diagrams and Thermochemistry)Sulfur poisoning on SOFC cathodesThe integrated approach provided a comprehensive understanding of material degradation by sulfur oxides. oaepublish.com

Table 8.1.1. Examples of Integrated Experimental and Computational Studies in this compound Chemistry.

The future of this integrated approach lies in tackling more complex systems, such as the reaction dynamics of SO on surfaces and its role in aerosol formation. The continued development of computational methods and machine learning will further enhance predictive power, guiding experimental efforts toward the discovery of new reactions and materials. uni-giessen.de

Innovations in Matrix Isolation Spectroscopy for Reactive Intermediate Studies

Matrix isolation spectroscopy remains a cornerstone technique for studying highly reactive species like this compound. By trapping molecules in a cryogenic, inert matrix (typically a frozen noble gas like argon or neon) at temperatures near absolute zero, their lifetimes are extended, allowing for detailed spectroscopic characterization. rsc.orguc.edu

Recent innovations have expanded the capabilities of this method beyond simple trapping. One significant advancement is the use of reactive matrices. For example, isolating the HOSO• radical in a carbon monoxide (CO) matrix, instead of argon, led to the formation of the CO···HOSO• complex, allowing for the study of weak intermolecular interactions. nih.gov This approach provides insight into the initial steps of chemical reactions that might occur in condensed phases or interstellar ices.

Another innovation is the use of para-hydrogen (p-H₂) as a matrix material. The p-H₂ matrix offers exceptionally sharp spectral bands due to the minimal matrix-induced perturbations and facilitates the quantum diffusion of atoms like hydrogen, enabling the study of atom-addition reactions at very low temperatures. aanda.org This has been instrumental in identifying radical intermediates in interstellar chemical pathways that are not easily observed in other matrices. aanda.org

Furthermore, the combination of matrix isolation with other techniques is pushing the boundaries of what can be studied. Coupling mass selection with matrix isolation allows for the unambiguous identification of trapped species by their mass-to-charge ratio before spectroscopic analysis. rsc.org A more recent and novel approach involves using the ordered, porous structures of Metal-Organic Frameworks (MOFs) as a "matrix" to trap and stabilize reactive species at their metal nodes or within their pores. rsc.org This strategy offers the potential to study reactive intermediates in a more defined and potentially catalytic environment compared to traditional frozen-gas matrices. rsc.org

Innovation Matrix/Host Species Studied Key Advantage/Finding
Reactive MatrixCarbon Monoxide (CO), Carbon Dioxide (CO₂)HOSO• radicalEnabled the study of weak hydrogen-bonding interactions between a radical and small molecules. nih.gov
Quantum-Solid Matrixpara-Hydrogen (p-H₂)Radicals from glyoxal, glycolaldehydeFacilitated H-atom quantum diffusion to study interstellar reaction mechanisms; provided exceptionally high-resolution IR spectra. aanda.org
Structured Crystalline HostMetal-Organic Frameworks (MOFs)Reactive metal-based speciesProvided a method to isolate and structurally characterize reactive intermediates within an ordered, porous solid. rsc.org
Combined TechniquesInert Gas (e.g., Argon)Various reactive intermediatesCoupling with mass selection allows for definitive identification of trapped species. rsc.org

Table 8.2.1. Innovations in Matrix Isolation for Studying this compound and Related Intermediates.

Future research will likely focus on applying these innovative matrix techniques to more complex SO-related reactions, such as its oligomerization and its reactions with other atmospherically or astrophysically relevant molecules. Time-resolved studies within matrices could also provide direct kinetic data on the reactions of these trapped intermediates.

Rational Design and Synthesis of Novel Precursors for Controlled this compound Release

Due to its high reactivity and instability, this compound cannot be stored in bulk. pnas.orgwikipedia.org Therefore, the development of stable molecular precursors that release SO under controlled conditions is paramount for exploring its synthetic utility. The rational design of these precursors is guided by principles of thermodynamics and kinetics, often aided by computational chemistry. pnas.orgresearchgate.net

Several classes of SO-releasing compounds have been developed, each with a different activation mechanism:

Thermal Fragmentation: Many precursors are designed to undergo thermal decomposition or retro-Diels-Alder reactions to release SO. A prominent example is 7-sulfinylamino-7-azadibenzonorbornadiene, which fragments at temperatures below 100 °C, driven by the highly favorable formation of stable products: dinitrogen and anthracene (B1667546). pnas.orgmit.edunih.gov Ethylene (B1197577) episulfoxide is a simpler molecule that also releases SO upon heating, though yields can be modest. wikipedia.org

Strain-Release Driven Transfer: Cyclic trisulfide oxides have been developed as effective SO transfer agents. organic-chemistry.org For example, a trisulfide 2-oxide derived from a strained disulfide framework can efficiently transfer SO to dienes upon heating, a process driven by the release of ring strain. organic-chemistry.org The starting disulfide can often be recovered, making the process recyclable. organic-chemistry.org Crystallographic studies of these precursors have shown how molecular strain can be tuned to alter the rate of SO release. bham.ac.uk

Thermodynamically Driven Release: A recent strategy involves the formation of Lewis base adducts with sulfur dioxide (SO₂). Particularly basic phosphines react with SO₂ to form stable, crystalline adducts. rsc.org These adducts have been shown, through computational and reactivity studies, to readily release SO at room temperature, a reaction driven by the formation of the thermodynamically very stable corresponding phosphine (B1218219) oxide. rsc.org

The choice of precursor depends on the desired application, including the required reaction temperature and the tolerance of other functional groups.

Precursor Class Example Compound Release Condition Driving Force Key Feature
Sulfinylamino-norbornadienes7-sulfinylamino-7-azadibenzonorbornadieneHeat (<100 °C)Formation of N₂ and anthraceneMild release temperature. pnas.orgnih.gov
EpisulfoxidesEthylene episulfoxideHeatCheletropic extrusionStructurally simple precursor. wikipedia.org
Cyclic Trisulfide OxidesNaphthalene-derived trisulfide-2-oxideHeatStrain releaseRecyclable; efficient SO transfer to dienes. organic-chemistry.orgbham.ac.uk
Phosphine-SO₂ AdductsBasic phosphine-SO₂ adductsRoom TemperatureFormation of phosphine oxideReleases SO at ambient temperature. rsc.org

Table 8.3.1. Comparison of Precursors for Controlled this compound Release.

Future efforts in this area are focused on designing precursors that release SO photochemically, which would allow for spatial and temporal control over its generation. Additionally, developing water-soluble precursors could expand the application of SO chemistry into biological contexts.

Expanding the Role of this compound in Catalysis and Green Chemistry

The application of this compound in catalysis and green chemistry is an emerging field with significant potential. While SO itself is typically too reactive to act as a catalyst, its controlled generation and subsequent reactions are central to new sustainable processes. A primary focus is the valorization of sulfur dioxide (SO₂), a major industrial pollutant.

Catalytic reduction of SO₂ to more valuable products often involves SO as a key intermediate. For instance, the selective catalytic reduction of SO₂ with carbon monoxide (CO) to produce elemental sulfur is a critical industrial process. acs.orgtubitak.gov.trnih.gov Studies on various catalysts, including those based on tin, iron, and nickel, suggest mechanisms that may proceed via the formation and subsequent reaction of SO or carbonyl sulfide (B99878) (COS), which itself can be formed from CO and sulfur. acs.orgnih.gov

A particularly promising green chemistry approach involves mimicking nature. The enzyme sulfite (B76179) reductase reduces sulfite (and SO₂) to hydrogen sulfide. chemrxiv.org Inspired by this, researchers have demonstrated that synthetic iron porphyrin complexes, which are analogues of the enzyme's active site, can catalytically reduce SO₂. chemrxiv.orgchemrxiv.org Spectroscopic and analytical evidence indicates that this reduction proceeds through a [FeIII-SO]⁺ intermediate, which then releases SO. chemrxiv.orgchemrxiv.org The released this compound can be trapped by dienes to form useful organic sulfoxides, effectively converting a pollutant into a valuable chemical building block. chemrxiv.org

The development of novel SO precursors (as discussed in section 8.3) also contributes to green chemistry. By providing clean and efficient methods for generating SO for synthesis, these reagents avoid harsh conditions and stoichiometric waste associated with older methods. This aligns with the principles of "3S" (Smelless/Stable/Sustainable) sulfur chemistry, which seeks to establish versatile and environmentally benign platforms for incorporating sulfur into a wide range of valuable molecules. chinesechemsoc.org

Future research will likely focus on improving the efficiency and longevity of catalysts for SO₂ reduction. Discovering catalytic systems that can utilize SO directly in synthetic transformations, perhaps by stabilizing it on a catalyst surface, would be a major breakthrough. This could lead to novel, atom-economical methods for synthesizing sulfur-containing compounds.

Q & A

Q. What are the standard laboratory methods for synthesizing sulfur monoxide (SO), and how can its purity be validated?

SO is synthesized via (1) reaction of sulfur vapor with sulfur dioxide (S + SO₂ → 2SO) under controlled thermal conditions or (2) ultrasonic cavitation of concentrated sulfuric acid with inert gases. Post-synthesis, purity is validated using mass spectrometry (to confirm molecular weight) and infrared spectroscopy (to identify S-O stretching modes at ~1,100 cm⁻¹). New compounds require elemental analysis and nuclear magnetic resonance (NMR) for structural confirmation .

Q. Which spectroscopic techniques are most effective for characterizing SO’s molecular structure and electronic properties?

Microwave spectroscopy resolves SO’s bond length (148.1 pm) and triplet ground state (two unpaired electrons). Rotational-vibrational spectroscopy detects its S-O stretching frequency, while UV-Vis spectroscopy identifies electronic transitions. Computational methods like density functional theory (DFT) model its dipole moment (3.17 D) and reactivity .

Q. How is SO detected and quantified in astrochemical environments (e.g., planetary atmospheres)?

SO is detected in extraterrestrial environments (e.g., Io’s volcanic plumes) via telescopic spectroscopy using its rotational emission lines in the millimeter wavelength range. Calibration against laboratory spectra ensures accurate quantification. In situ mass spectrometry, such as spacecraft-based instruments, measures isotopic ratios (e.g., ³²S vs. ³⁴S) to trace formation pathways .

Advanced Research Questions

Q. What strategies stabilize SO in experimental settings, given its thermodynamic instability?

SO is stabilized via coordination with transition metals (e.g., Fe, Mo) forming σ-complexes or bridging ligands. For example, [Fe(CO)₃(SO)] traps SO through backbonding, preventing dimerization to S₂O₂. Cryogenic matrices (e.g., argon at 10 K) also isolate SO for spectroscopic studies .

Q. How does SO participate in reaction mechanisms involving sulfur-containing organics (e.g., thiols or sulfides)?

SO inserts into alkenes and alkynes via [2+1] cycloaddition, forming thiirane S-oxides. In sulfide pyrolysis (e.g., hexyl sulfide), SO intermediates form via C-S bond cleavage, with water acting as a hydrogen donor to reduce sulfur to H₂S. Reaction pathways are mapped using kinetic modeling (e.g., RMG software) and isotopic tracers (e.g., ¹⁸O-labeled SO) .

Q. How can contradictory data on SO’s reactivity in different solvent systems be resolved?

Conflicting reactivity (e.g., SO’s nucleophilicity in polar vs. nonpolar solvents) is addressed by comparing solvent dielectric constants and hydrogen-bonding capacity. For example, supercritical water enhances SO’s redox activity due to its high ionic product. Sensitivity analysis in kinetic models identifies solvent-specific rate constants .

Q. What computational approaches improve predictive modeling of SO’s reaction networks?

Quantum chemical calculations (e.g., CBS-QB3 and CCSD(T)-F12//cc-pVTZ-F12) derive activation energies for SO-related reactions. Automated tools like Reaction Mechanism Generator (RMG) build kinetic models, validated against experimental yields (e.g., CO/CO₂ ratios in hexyl sulfide decomposition) .

Q. What evidence supports SO’s transient biological activity in mammalian systems?

SO reacts with thiols in vascular tissues (e.g., porcine coronary arteries), forming sulfenic acid derivatives detected via fluorescence probes (e.g., dimedone-based traps). Comparative studies with SO donors (e.g., S-nitrosothiols) clarify its role in redox signaling .

Q. How do photochemical pathways influence SO’s atmospheric lifetime and byproduct formation?

SO undergoes photolysis (λ < 220 nm) to S and O atoms, with secondary reactions producing SO₂ (SO + O₃ → SO₂* + O₂). Satellite UV/Vis spectrometers track SO decay rates, while laser-induced fluorescence quantifies excited-state SO₂ emissions .

Q. What isotopic labeling techniques trace SO’s role in heterogeneous catalysis?

¹⁸O-labeled SO and sulfur-34 isotopes are used in time-resolved mass spectrometry to track oxygen transfer in catalytic cycles (e.g., SO + metal oxides → SO₂). Synchrotron X-ray absorption spectroscopy (XAS) monitors sulfur oxidation states during reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.